molecular formula C10H6O4 B1584910 Chromone-3-carboxylic acid CAS No. 39079-62-4

Chromone-3-carboxylic acid

Cat. No.: B1584910
CAS No.: 39079-62-4
M. Wt: 190.15 g/mol
InChI Key: PCIITXGDSHXTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromone-3-carboxylic acid is a member of chromones.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-9-6-3-1-2-4-8(6)14-5-7(9)10(12)13/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIITXGDSHXTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192327
Record name Chromone-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39079-62-4
Record name Chromone-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039079624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromone-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chromone-3-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Chromone-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromone-3-carboxylic acid, a derivative of the chromone (B188151) scaffold, is a versatile heterocyclic compound with significant interest in medicinal chemistry and drug discovery. The chromone nucleus is a privileged structure found in many natural products and synthetic compounds exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data and experimental insights for researchers engaged in its study and application.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding the compound's behavior in various experimental and physiological conditions.

PropertyValueSource
Molecular Formula C₁₀H₆O₄[1][2][3]
Molecular Weight 190.15 g/mol [1][2][3]
Appearance Pale cream to cream crystals or powder[3]
Melting Point 202-205 °C[1]
pKa (Predicted) 2.55 ± 0.20This is a predicted value; experimental determination is recommended.
Solubility Slightly soluble in Chloroform, DMSO, and Methanol (B129727).General qualitative data. Quantitative solubility studies are recommended for specific applications.
Crystal System Monoclinic[2]
Space Group P 1 21/n 1[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the oxidation of chromone-3-carbaldehyde. A widely used and effective method is the Pinnick oxidation.[4]

Synthetic Workflow

SynthesisWorkflow 2-Hydroxyacetophenone 2-Hydroxyacetophenone Chromone-3-carbaldehyde Chromone-3-carbaldehyde 2-Hydroxyacetophenone->Chromone-3-carbaldehyde Vilsmeier-Haack Formylation (POCl₃, DMF) This compound This compound Chromone-3-carbaldehyde->this compound Pinnick Oxidation (NaClO₂, NaH₂PO₄)

Synthesis of this compound.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research. The following sections outline standard experimental protocols.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Protocol:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Determination

A general protocol for determining the qualitative solubility of this compound in various solvents.

Protocol:

  • Add approximately 10-20 mg of this compound to a test tube.

  • Add 1 mL of the desired solvent (e.g., water, ethanol (B145695), DMSO, chloroform) to the test tube.

  • Vortex or shake the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid.

  • Classify the solubility as soluble, slightly soluble, or insoluble. For quantitative analysis, a gravimetric or spectroscopic method should be employed.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a standard method for its determination.[5][6][7][8][9]

Protocol:

  • Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

  • Titration: The solution of the acid is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The titrant is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the acid has been neutralized (i.e., at half the volume of the equivalence point).

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve this compound B Prepare standardized NaOH titrant C Calibrate pH meter D Add NaOH incrementally C->D E Record pH after each addition D->E F Plot pH vs. Volume of NaOH E->F G Determine equivalence point F->G H Calculate pKa (pH at half-equivalence) G->H

Workflow for pKa determination.

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.[10][11][12][13]

Wavenumber (cm⁻¹)AssignmentIntensity
~3078O-H stretch (carboxylic acid)Broad
~1737C=O stretch (carboxylic acid)Strong
~1635C=O stretch (γ-pyrone)Strong
~1600-1450C=C stretch (aromatic)Medium-Strong
~1320-1210C-O stretch (carboxylic acid)Strong

Experimental Protocol for FT-IR:

  • A small amount of the solid sample is mixed with dry potassium bromide (KBr) and ground to a fine powder.

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

  • The spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[4][14] The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

¹H NMR (400 MHz, DMSO-d₆): [4]

  • δ 13.28 (s, 1H, -COOH)

  • δ 9.16 (s, 1H, H-2)

  • δ 8.19 (d, J = 8.0 Hz, 1H, H-5)

  • δ 7.95 (dd, J = 8.8, 1.2 Hz, 1H, H-7)

  • δ 7.82 (d, J = 8.8 Hz, 1H, H-8)

  • δ 7.64 (t, J = 7.6 Hz, 1H, H-6)

¹³C NMR (100 MHz, DMSO-d₆): [4]

  • δ 176.6 (C-4)

  • δ 164.3 (C-OH)

  • δ 164.2 (C-2)

  • δ 156.2 (C-8a)

  • δ 135.9 (C-7)

  • δ 127.3 (C-5)

  • δ 125.9 (C-6)

  • δ 123.8 (C-4a)

  • δ 119.3 (C-8)

  • δ 114.7 (C-3)

Experimental Protocol for NMR:

  • Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data processing involves Fourier transformation, phase correction, and baseline correction.

UV-Visible (UV-Vis) Spectroscopy

Experimental Protocol for UV-Vis: [16][17][18][19][20]

  • A stock solution of known concentration is prepared by dissolving an accurately weighed amount of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • A series of dilutions are prepared from the stock solution.

  • The UV-Vis spectra of these solutions are recorded over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer.

  • The wavelength of maximum absorbance (λmax) is determined.

  • The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography.[2] The compound crystallizes in the monoclinic system with the space group P 1 21/n 1. The crystal structure reveals a nearly planar chromone ring system. The dihedral angle between the fused ring and the plane of the carboxylic acid group is small. An intramolecular hydrogen bond is formed between the carbonyl oxygen of the pyrone ring and the hydroxyl group of the carboxylic acid. In the crystal lattice, molecules are assembled through stacking interactions and C-H···O hydrogen bonds, forming a three-dimensional network.[2]

Conclusion

This technical guide provides a consolidated resource on the fundamental physicochemical properties of this compound. The presented data and experimental protocols are intended to support researchers in their efforts to design, synthesize, and evaluate new chemical entities based on this important scaffold. For critical applications, it is recommended that properties such as pKa and solubility be experimentally determined under the specific conditions of interest.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Chromone-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of chromone-3-carboxylic acid (C₁₀H₆O₄), a significant heterocyclic compound in medicinal chemistry.[1][2][3] The document details the experimental procedures for its synthesis and crystallization, presents key crystallographic data in a structured format, and visualizes the experimental workflow and significant molecular interactions.

Molecular Structure and Conformation

The crystal structure of this compound reveals a molecule with a high degree of planarity. The non-hydrogen atoms of the chromone (B188151) ring are essentially coplanar, with a root-mean-square deviation of 0.0057 Å. The carboxylic acid group is only slightly twisted out of this plane, with a dihedral angle of 3.06 (2)° between the fused-ring system and the carboxy plane. This near-planar conformation is stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of the pyran ring and the hydroxyl group of the carboxylic acid, forming an S(6) ring motif.

Crystallographic Data

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P 1 21/n 1.[4] A summary of the key crystal data and refinement parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₀H₆O₄
Formula Weight190.15 g/mol [4]
Crystal SystemMonoclinic
Space GroupP 1 21/n 1[4]
a18.017 (8) Å
b5.549 (3) Å
c8.017 (5) Å
α90 °[4]
β92.49 (4)°
γ90 °[4]
Volume800.8 (8) ų
Z4
Temperature100 K
RadiationMo Kα
R[F² > 2σ(F²)]0.047
wR(F²)0.124

Intermolecular Interactions and Crystal Packing

In the crystal lattice, the molecules of this compound are organized into a three-dimensional network through a combination of intermolecular forces. Stacking interactions are observed between the aromatic rings of adjacent molecules, with a centroid-centroid distance of 3.844 (3) Å between the benzene (B151609) and pyran rings. Additionally, C-H···O hydrogen bonds contribute to the stability of the crystal packing. Short contacts are also present between the carboxy oxygen and carbon atoms of neighboring molecules (C=O···C=O distance of 3.002 (3) Å).

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_Chromone Chromone Ring B_Chromone Chromone Ring A_Chromone->B_Chromone π-π Stacking A_Carboxyl Carboxylic Acid A_Carboxyl->B_Chromone C-H···O Hydrogen Bond B_Carboxyl Carboxylic Acid A_Carboxyl->B_Carboxyl C=O···C=O Interaction

Caption: Intermolecular interactions in the crystal lattice.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding 2-hydroxyacetophenone (B1195853).[1][5]

  • Vilsmeier-Haack Formylation: The 2-hydroxyacetophenone is subjected to Vilsmeier-Haack formylation to yield a chromone-3-carbaldehyde intermediate.[1]

  • Oxidation: The intermediate is then oxidized to the final this compound.[1] A common method for this oxidation is the Pinnick oxidation, which utilizes sodium chlorite (B76162) and a scavenger like sulfamic acid.[1]

The crude product is typically purified by recrystallization from a solvent mixture such as methanol-water.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following key steps:[6]

  • Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown.

  • Data Collection: A selected crystal is mounted on a diffractometer (e.g., a Rigaku AFC-7R). X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure. The structural model is then refined to achieve the best possible fit to the experimental data.

Experimental_Workflow cluster_synthesis Synthesis cluster_crystallography Crystal Structure Analysis start 2-Hydroxyacetophenone vilsmeier Vilsmeier-Haack Formylation start->vilsmeier intermediate Chromone-3-carbaldehyde vilsmeier->intermediate oxidation Pinnick Oxidation intermediate->oxidation product Crude this compound oxidation->product recrystallization Recrystallization product->recrystallization pure_product Pure this compound recrystallization->pure_product crystal_growth Single Crystal Growth pure_product->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for synthesis and analysis.

References

A Technical Guide to the Spectroscopic Data of Chromone-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the spectroscopic data for Chromone-3-carboxylic acid (C₁₀H₆O₄), a key heterocyclic compound used as a building block in the synthesis of various pharmacologically important molecules.[1] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles of the compound, along with the experimental protocols for data acquisition. This information is crucial for researchers and scientists involved in drug discovery, chemical synthesis, and material science.

Molecular Structure

This compound consists of a chromone (B188151) core (4H-1-benzopyran-4-one) with a carboxylic acid group substituted at the 3-position.

IUPAC Name: 4-oxo-4H-chromene-3-carboxylic acid[2] CAS Number: 39079-62-4[2][3][4] Molecular Formula: C₁₀H₆O₄[2][3][5] Molecular Weight: 190.15 g/mol [2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.[6] The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.[7][8] The spectra for this compound are typically recorded in a deuterated solvent such as DMSO-d₆.[6][9]

2.1. ¹H NMR Data

The ¹H NMR spectrum reveals signals corresponding to the aromatic protons on the benzene (B151609) ring, the vinyl proton on the pyrone ring, and the acidic proton of the carboxylic acid group. The chemical shifts are referenced to Tetramethylsilane (TMS).[10]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~9.10Singlet (s)-
H-5~7.74Doublet (d)9.2
H-6~7.51Doublet (d)3.2
H-7~7.47Doublet (d)3.2
H-8~7.50-7.52Multiplet (m)-
-COOH~13.32Broad Singlet (bs)-
Data interpreted from similar structures and publications.[7][9][11]

2.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbon AtomChemical Shift (δ, ppm)
C-2~163.9
C-3~113.7
C-4 (C=O)~176.5
C-4a~124.5
C-5~120.9
C-6~151.0
C-7~137.7
C-8~118.8
C-8a~154.6
-COOH~164.0
Data interpreted from similar structures and publications.[7][11][12]

2.3. Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of organic compounds is as follows:[6][13]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[6]

  • Internal Standard: Add a small amount of an internal reference standard, typically Tetramethylsilane (TMS), to the solution.[10]

  • Filtering: Filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[6]

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Parameters such as the number of scans, acquisition time, and relaxation delay are optimized to ensure a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[14] The spectrum of this compound shows characteristic absorption bands for the carbonyl groups, the hydroxyl group, and the aromatic system.

3.1. IR Absorption Data

Vibrational ModeWavenumber (ν, cm⁻¹)Intensity
O-H stretch (Carboxylic acid)3300-2500Broad
C-H stretch (Aromatic)3100-3000Medium
C=O stretch (Carboxylic acid)~1700-1680Strong
C=O stretch (γ-pyrone)~1650-1630Strong
C=C stretch (Aromatic/Pyrone)~1600-1450Medium-Strong
C-O stretch~1300-1200Strong
Data represents typical ranges for the specified functional groups and is consistent with published data.[7][13][14]

3.2. Experimental Protocol for IR Spectroscopy (Thin Solid Film)

A common method for analyzing solid samples is the thin solid film technique:[15]

  • Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[15]

  • Film Deposition: Place a drop of the resulting solution onto a clean, transparent salt plate (e.g., NaCl or KBr).[15]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[15]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.

  • Background Correction: A background spectrum of the clean, empty salt plate is typically run first and subtracted from the sample spectrum.

  • Optimization: If the signal is too weak, another drop of the solution can be added and the solvent evaporated. If it is too strong, the plate should be cleaned and a more dilute solution used.[15]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule.[16] It is particularly useful for analyzing compounds with conjugated systems, such as the chromone ring in this compound.

4.1. UV-Vis Absorption Data

The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, shows absorption bands corresponding to π → π* and n → π* electronic transitions within the chromophore.

Solventλmax (nm)
Methanol~210, ~250, ~300
Data interpreted from publications examining the spectroscopic profile of the compound.[7][13]

4.2. Experimental Protocol for UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol). The concentration should be optimized to yield an absorbance in the range of 0.1 to 1.0.[17]

  • Cuvette Preparation: Use a quartz cuvette, as glass absorbs in the UV region. Rinse the cuvette with the solvent before filling it with the sample solution.[17]

  • Blank Measurement: Fill the cuvette with the pure solvent and place it in the spectrophotometer to record a baseline or blank spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[17][18]

  • Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it in the spectrometer.

  • Data Acquisition: Scan the absorbance of the sample over the desired wavelength range (e.g., 200-500 nm).[13] The wavelength of maximum absorbance (λmax) is then identified.[19]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Interpretation cluster_conclusion 4. Structure Elucidation Compound Purified Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Prepare Samples IR IR Spectroscopy Compound->IR Prepare Samples UV UV-Vis Spectroscopy Compound->UV Prepare Samples NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data UV_Data Absorption Maxima (λmax) Conjugated System UV->UV_Data Structure Final Structure Confirmation NMR_Data->Structure Correlate Data IR_Data->Structure Correlate Data UV_Data->Structure Correlate Data

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Natural Sources and Isolation of Chromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromone (B188151) derivatives represent a diverse and significant class of naturally occurring oxygen-containing heterocyclic compounds. Built upon the 4H-1-benzopyran-4-one scaffold, these molecules are widely distributed in the plant and microbial kingdoms. Their structural diversity gives rise to a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, antimicrobial, and anticancer properties, making them a focal point for natural product chemistry and drug discovery.[1][2] This technical guide provides a comprehensive overview of the natural sources of chromone derivatives and details the methodologies for their isolation and purification.

Natural Sources of Chromone Derivatives

Chromone derivatives are ubiquitously found in a variety of natural sources, from higher plants to fungi and marine organisms.

Plants

Plants are the most prolific source of chromone derivatives. They are often found as glycosides or in their free form. Notable plant families and species rich in these compounds include:

  • Thymelaeaceae: The resinous wood of Aquilaria species, commonly known as agarwood, is a rich source of 2-(2-phenylethyl)chromones, which are major contributors to its characteristic aroma and medicinal properties.[3][4]

  • Apiaceae: The roots of Saposhnikovia divaricata are known to contain various chromones, such as prim-O-glucosylcimifugin and cimifugin, which have been investigated for their anti-inflammatory effects.[1][2]

  • Asphodelaceae: Aloe species, particularly Aloe vera, contain chromone C-glycosides like aloesin (B1665252) and aloeresin A, which are recognized for their cosmetic and medicinal applications.[5][6]

Fungi

Fungi, both terrestrial and marine-derived, are increasingly being recognized as a promising source of novel chromone derivatives with unique structural features and potent biological activities.

  • Aspergillus species: Fungi of the genus Aspergillus, such as Aspergillus versicolor isolated from marine sponges, have been shown to produce a variety of chromone derivatives, some of which exhibit antibacterial properties.[7][8]

  • Penicillium species: Marine-derived fungi from the genus Penicillium, including Penicillium citrinum and Penicillium oxalicum, have yielded rare and structurally complex chromone derivatives with demonstrated anti-inflammatory and anticancer activities.[9][10]

Marine Organisms

The marine environment offers a vast and largely unexplored reservoir of unique chemical diversity. Marine invertebrates, often in symbiosis with microorganisms, are a source of novel chromone derivatives.

  • Marine Sponges: Sponges, such as Xestospongia exigua, host symbiotic fungi like Aspergillus versicolor that produce unique chromone derivatives.[8]

Data Presentation: Quantitative Yield of Chromone Derivatives

The yield of chromone derivatives from natural sources can vary significantly depending on the species, geographical location, and the extraction and purification methods employed. The following table summarizes quantitative data from selected studies.

Chromone DerivativeNatural SourceExtraction/Isolation MethodYieldReference(s)
Prim-O-glucosylcimifuginSaposhnikovia divaricatan-Butanol extract, High-Performance Counter-Current Chromatography (HPCCC)72.1 mg from 960 mg of extract[2]
4'-O-β-D-glucosyl-5-O-methylvisamminolSaposhnikovia divaricatan-Butanol extract, HPCCC27 mg from 960 mg of extract[2]
CimifuginSaposhnikovia divaricatan-Butanol extract, HPCCC14.1 mg from 960 mg of extract[2]
AloinAloe barbadensis (dry latex)Phosphate Buffered Saline extraction, Preparative Thin Layer Chromatography, HPLCup to 237.971 ± 5.281 mg/g DW[5]
AloesinAloe ferox (juice)Sephadex LH20 and ion-exchange resin AG1X2 column chromatography98 mg from 2.5 g of juice[11]
Aloeresin AAloe ferox (juice)Sephadex LH20 and silica (B1680970) gel column chromatography, Solid-Phase Extraction34 mg from 2.5 g of juice[6][11]
2-(2-Phenylethyl)chromonesAquilaria sinensis (cell culture)Elicited with fungal extractsup to 378 µg/g DW
Epiremisporine CPenicillium citrinumSolid-state fermentation, multi-step chromatographic purificationNot specified in yield per gram[9]

Experimental Protocols

The isolation of chromone derivatives from natural sources typically involves a multi-step process encompassing extraction, fractionation, and purification.

General Extraction Protocol: Solvent Extraction

Solvent extraction is the initial step to obtain a crude extract containing the chromone derivatives from the raw plant or microbial material.

  • Objective: To extract a broad range of secondary metabolites, including chromones, from the source material.

  • Materials:

    • Dried and powdered source material (e.g., plant roots, fungal mycelia).

    • Solvents of varying polarity (e.g., hexane (B92381), ethyl acetate, methanol, ethanol (B145695), water).

    • Soxhlet apparatus or maceration setup.

    • Rotary evaporator.

  • Methodology:

    • Preparation of Material: The source material is dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.

    • Solvent Selection: The choice of solvent is crucial and depends on the polarity of the target chromone derivatives. A sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, and then methanol) is often employed to fractionate the extract based on polarity. For a general extraction, 50-95% ethanol is a common choice.[3][12]

    • Extraction Process:

      • Maceration: The powdered material is soaked in the chosen solvent for a period of 24-72 hours with occasional agitation.

      • Soxhlet Extraction: For a more efficient and exhaustive extraction, a Soxhlet apparatus can be used, which continuously percolates fresh solvent through the material.

      • Hot Reflux Extraction: As described for Aquilaria sinensis, the material can be refluxed with a solvent (e.g., 50% ethanol) at an elevated temperature (e.g., 90°C) for a defined period (e.g., 60 minutes).[3][4]

    • Concentration: The resulting extract is filtered to remove solid debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

Purification Protocol: Column Chromatography

Column chromatography is a fundamental technique for the separation and purification of individual compounds from a complex crude extract.

  • Objective: To separate chromone derivatives from other compounds in the crude extract based on their differential adsorption to a stationary phase.

  • Materials:

    • Crude extract.

    • Stationary phase (e.g., silica gel 60-120 mesh, Sephadex LH-20).[6][13]

    • Glass chromatography column.

    • Mobile phase: A solvent system of varying polarity (e.g., a gradient of hexane and ethyl acetate, or chloroform (B151607) and methanol).

    • Fraction collector or collection tubes.

  • Methodology:

    • Column Packing: A slurry of the stationary phase in a non-polar solvent is prepared and carefully packed into the glass column to create a uniform bed.

    • Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

    • Elution: The mobile phase is passed through the column. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. This allows for the sequential elution of compounds with increasing polarity.

    • Fraction Collection: The eluate is collected in a series of fractions.

    • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the desired chromone derivatives. Fractions with similar TLC profiles are combined.

High-Purity Purification Protocol: High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution chromatographic technique used for the final purification of chromone derivatives to a high degree of purity.

  • Objective: To achieve high-purity isolation of individual chromone derivatives.

  • Materials:

    • Partially purified fractions from column chromatography.

    • HPLC system with a preparative column (e.g., C18 reverse-phase column).

    • HPLC-grade solvents (e.g., acetonitrile, methanol, water with additives like formic acid or phosphoric acid).[1]

    • Detector (e.g., UV-Vis or Diode Array Detector).

  • Methodology:

    • Method Development: An analytical HPLC method is first developed to optimize the separation of the target compounds. This involves selecting the appropriate column, mobile phase composition, and gradient profile.

    • Sample Preparation: The sample is dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

    • Purification: The sample is injected onto the preparative HPLC column. The mobile phase is pumped through the column according to the optimized gradient.

    • Fraction Collection: The detector monitors the eluate, and fractions corresponding to the peaks of the target compounds are collected.

    • Purity Analysis: The purity of the isolated compounds is confirmed using analytical HPLC.

Mandatory Visualizations

Experimental Workflow for Isolation of Chromone Derivatives

experimental_workflow cluster_start Starting Material cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_end Final Product start Natural Source (Plant, Fungus, Marine Organism) extraction Solvent Extraction (Maceration, Soxhlet, Reflux) start->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography (Silica Gel, Sephadex) crude_extract->column_chrom fractions Fractions column_chrom->fractions hplc Preparative HPLC (C18 Column) fractions->hplc pure_compound Pure Chromone Derivative hplc->pure_compound

Caption: General workflow for the isolation of chromone derivatives.

Anti-inflammatory Signaling Pathway: Inhibition of NF-κB

Certain 2-(2-phenylethyl)chromones from Aquilaria sinensis have been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway in macrophages stimulated with lipopolysaccharide (LPS).[14]

nf_kappa_b_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikba_nfkb IκBα-NF-κB (Inactive) ikk->ikba_nfkb Phosphorylates IκBα ikba_p P-IκBα ikba_nfkb->ikba_p nfkb NF-κB (Active) ikba_p->nfkb IκBα Degradation nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation chromone Chromone Derivative chromone->ikk Inhibits dna DNA nfkb_nuc->dna Binds to pro_inflammatory Pro-inflammatory Gene Expression dna->pro_inflammatory Induces

Caption: Inhibition of the NF-κB pathway by chromone derivatives.

Antiviral Signaling Pathway: Inhibition of Viral Entry

Some chromone alkaloids have demonstrated antiviral activity, for instance against HIV, by potentially interfering with the viral entry process. This is thought to occur through the binding of the chromone derivative to the viral envelope glycoprotein (B1211001) gp120, which prevents its interaction with the host cell's CD4 receptor.

viral_entry_inhibition cluster_virus Virus (e.g., HIV) cluster_host Host Cell (e.g., T-cell) cluster_interaction Interaction & Inhibition virus Virus gp120 gp120 gp120->binding Interacts with no_entry Viral Entry Blocked host_cell Host Cell Membrane cd4 CD4 Receptor binding->cd4 fusion Membrane Fusion & Viral Entry binding->fusion chromone Chromone Derivative chromone->gp120

Caption: Inhibition of viral entry by chromone derivatives.

Conclusion

Chromone derivatives are a structurally diverse and biologically significant class of natural products with considerable potential for the development of new therapeutic agents. This guide has provided an overview of their natural sources and detailed methodologies for their extraction, isolation, and purification. The continued exploration of novel chromone derivatives from untapped natural sources, coupled with the refinement of isolation techniques, will undoubtedly lead to the discovery of new lead compounds for drug development.

References

In Silico Modeling of Chromone-3-Carboxylic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico methodologies used to investigate the interactions of Chromone-3-carboxylic acid and its derivatives with various biological targets. It is designed to serve as a technical resource, offering detailed protocols for key computational experiments, a summary of quantitative interaction data, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound and In Silico Modeling

Chromone (B188151), a benzopyran-4-one scaffold, is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] this compound, a key derivative, and its analogs have been the subject of numerous studies to elucidate their mechanisms of action and identify potential therapeutic targets.

In silico modeling plays a pivotal role in modern drug discovery by enabling the rapid and cost-effective evaluation of molecular interactions, prediction of pharmacokinetic properties, and elucidation of biological pathways.[4][5] Computational techniques such as molecular docking, molecular dynamics (MD) simulations, Density Functional Theory (DFT), and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions are instrumental in understanding the structure-activity relationships of compounds like this compound.[6][7] This guide will delve into the practical application of these methods for studying this important class of molecules.

Quantitative Data Summary: Molecular Interactions

The following tables summarize the in silico interaction data for this compound and its derivatives against various protein targets. These values, primarily docking scores and binding energies, provide a quantitative measure of the binding affinity, with more negative values generally indicating a stronger interaction.

Table 1: Molecular Docking Scores of Chromone Derivatives against Various Targets

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Software UsedReference
6-isopropyl-3-formyl chromoneInsulin Degrading Enzyme (IDE)-8.5AutoDock Vina[2]
Dapagliflozin (Reference)Insulin Degrading Enzyme (IDE)-7.9AutoDock Vina[2]
VitexinInsulin Degrading Enzyme (IDE)-8.3AutoDock Vina[2]
MyricetinInsulin Degrading Enzyme (IDE)-8.4AutoDock Vina[2]
4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative (S06)Bcr-Abl-10.16AutoDock 4[8]
4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative (S06)Bcr-Abl-8.5AutoDock Vina[8]
Triarylchromone (TAC-3)SARS-CoV-2 Main Protease-11.2Not Specified[9]
Triarylchromone (TAC-6)SARS-CoV-2 Main Protease-11.2Not Specified[9]
Triarylchromone (TAC-4)SARS-CoV-2 Main Protease-10.5Not Specified[9]
Triarylchromone (TAC-7)SARS-CoV-2 Main Protease-10.0Not Specified[9]
Oxadiazole-linked chromone (C15)5HT1 Receptor-7.617Not Specified[10]
Oxadiazole-linked chromone (C29)5HT1 Receptor-7.269Not Specified[10]
Oxadiazole-linked chromone (C31)5HT1 Receptor-7.325Not Specified[10]

Table 2: Binding Energy Calculations from Molecular Dynamics Simulations

Compound/DerivativeTarget ProteinBinding Energy (kcal/mol)MethodReference
Chromone-embedded peptidomimetic (Ch-p7)SARS-CoV-2 Protease-19.54MM-GBSA[1]
4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative (S06)Bcr-Abl-73.6MM-PBSA[8]
Oxadiazole-linked chromone (C15)5HT1 Receptor-77.79MM-GBSA[10]

Experimental and Computational Protocols

This section provides detailed methodologies for the key in silico experiments discussed in this guide.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The following protocol outlines a general workflow for docking this compound derivatives using AutoDock Vina.

Protocol for Molecular Docking:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).

    • Convert the prepared protein structure to the PDBQT file format using AutoDock Tools.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds and convert the ligand structure to the PDBQT file format.

  • Grid Box Definition:

    • Identify the binding site on the target protein. This can be determined from the position of a co-crystallized ligand or through binding site prediction tools.

    • Define a grid box that encompasses the entire binding site. The size and center of the grid box are specified in a configuration file.

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking simulation. The program will explore different conformations and orientations of the ligand within the defined grid box.

    • Vina will calculate the binding affinity for each pose and rank them accordingly.

  • Analysis of Results:

    • Analyze the docking results, paying close attention to the binding energies of the top-ranked poses.

    • Visualize the protein-ligand interactions of the best poses using molecular visualization software (e.g., PyMOL, Chimera) to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, allowing for an assessment of its stability and the calculation of binding free energies. The following is a general protocol using GROMACS.

Protocol for MD Simulation:

  • System Preparation:

    • Prepare the protein-ligand complex from the best-ranked docking pose.

    • Choose a suitable force field for the protein (e.g., AMBER, CHARMM) and generate the topology file for the ligand (e.g., using a server like CGenFF or antechamber).

    • Place the complex in a simulation box of appropriate shape and size (e.g., cubic, dodecahedron) and solvate it with a chosen water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform a two-phase equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature and allow it to stabilize.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration: Bring the system to the desired pressure and allow the density to equilibrate.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns). Save the trajectory and energy files at regular intervals.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

    • Analyze the protein-ligand interactions over time, such as hydrogen bond occupancy.

    • Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

In Silico ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound. Various online tools and software can be used for this purpose.

Workflow for ADMET Prediction:

  • Input Structure:

    • Provide the 2D or 3D structure of the this compound derivative, typically in SMILES or SDF format.

  • Select Prediction Tools:

    • Utilize web servers like SwissADME, pkCSM, or ADMETlab, or standalone software like ADMET Predictor.[7][11]

  • Run Predictions:

    • Submit the structure to the selected tool(s) to predict a range of properties, including:

      • Absorption: Gastrointestinal absorption, Caco-2 permeability, P-glycoprotein substrate/inhibitor.

      • Distribution: Blood-brain barrier permeability, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition/substrate.

      • Excretion: Renal clearance.

      • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

  • Analyze Results:

    • Evaluate the predicted ADMET properties against established thresholds for drug-likeness (e.g., Lipinski's rule of five).

    • Identify potential liabilities that may hinder the development of the compound as a drug.

Signaling Pathways and Mechanistic Insights

In silico studies, complemented by experimental validation, have shown that chromone derivatives can modulate key signaling pathways involved in diseases like cancer. One such pathway is the JAK-STAT pathway, which is often dysregulated in various malignancies.

Inhibition of the JAK-STAT Signaling Pathway

Studies have demonstrated that 3-formylchromone, a derivative of this compound, can counteract the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in hepatocellular carcinoma.[2][12] This is achieved by downregulating the phosphorylation of STAT3 and its upstream kinases, JAK1 and JAK2.[12] Furthermore, 3-formylchromone has been shown to increase the expression of the protein tyrosine phosphatase SHP-2, which in turn negatively regulates STAT3 activation.[2][12] The inhibition of the JAK-STAT pathway by chromone derivatives leads to the downregulation of STAT3-regulated gene products that are involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.[13]

JAK_STAT_Pathway Figure 1: Inhibition of the JAK-STAT Pathway by 3-Formylchromone cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation SHP2 SHP-2 SHP2->pSTAT3 Dephosphorylation Formylchromone 3-Formylchromone Formylchromone->JAK Inhibition Formylchromone->SHP2 Upregulation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Figure 1: Inhibition of the JAK-STAT Pathway by 3-Formylchromone

In Silico Experimental Workflows

The successful application of in silico methods relies on a well-defined workflow. The following diagrams illustrate typical workflows for virtual screening and ADMET prediction.

Virtual_Screening_Workflow Figure 2: Virtual Screening Workflow start Start: Define Target and Compound Library prep_protein Protein Preparation (PDB, add H, assign charges) start->prep_protein prep_ligands Ligand Preparation (3D conversion, energy minimization) start->prep_ligands grid Grid Box Generation (Define binding site) prep_protein->grid docking Molecular Docking (e.g., AutoDock Vina) prep_ligands->docking grid->docking analysis Analysis of Docking Results (Rank by score, visualize poses) docking->analysis md_sim Molecular Dynamics Simulation (Stability and binding free energy) analysis->md_sim hit_id Hit Identification and Optimization md_sim->hit_id end End: Experimental Validation hit_id->end

Figure 2: Virtual Screening Workflow

ADMET_Prediction_Workflow Figure 3: ADMET Prediction Workflow cluster_predictions Predicted Properties start Start: Candidate Compound input_structure Input Compound Structure (SMILES or SDF) start->input_structure select_tools Select In Silico Tools (e.g., SwissADME, ADMETlab) input_structure->select_tools run_prediction Run ADMET Predictions select_tools->run_prediction absorption Absorption run_prediction->absorption distribution Distribution run_prediction->distribution metabolism Metabolism run_prediction->metabolism excretion Excretion run_prediction->excretion toxicity Toxicity run_prediction->toxicity analysis Analyze Results and Assess Drug-Likeness absorption->analysis distribution->analysis metabolism->analysis excretion->analysis toxicity->analysis decision Decision: Proceed, Optimize, or Discard? analysis->decision end End: Lead Optimization/Selection decision->end

Figure 3: ADMET Prediction Workflow

Conclusion

In silico modeling provides a powerful and indispensable toolkit for the modern drug discovery and development pipeline. For promising scaffolds like this compound, these computational approaches offer a means to rapidly screen large numbers of derivatives, predict their binding affinities and modes of action, evaluate their pharmacokinetic profiles, and gain mechanistic insights into their effects on complex biological signaling pathways. The integration of molecular docking, MD simulations, and ADMET prediction, as outlined in this guide, facilitates a more rational and efficient approach to identifying and optimizing novel therapeutic agents based on the chromone framework. As computational power and algorithmic accuracy continue to improve, the role of in silico modeling in advancing medicinal chemistry and pharmacology will only become more profound.

References

The Core of Versatility: A Deep Dive into the History, Discovery, and Therapeutic Potential of Chromone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the History and Discovery of Chromone (B188151) Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The chromone (4H-1-benzopyran-4-one) nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and its ability to serve as a template for designing potent therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the historical evolution of chromone-based drugs, from their natural origins to their synthesis and development as highly specific modulators of biological pathways. It details the key discoveries, presents quantitative data on their biological activities, outlines experimental protocols, and visualizes the critical signaling pathways they influence.

A Journey Through Time: The Historical Lineage of Chromone-Based Drugs

The story of chromone in medicine begins not in a modern laboratory, but with ancient herbal remedies.

From Natural Remedy to Pure Compound: Khellin (B1673630)

For centuries, decoctions from the seeds of the Eastern Mediterranean plant Ammi visnaga were used as a diuretic and a smooth muscle relaxant, particularly for renal colic.[4][5] The primary active ingredient was identified as a furanochromone named khellin .[4][6] First isolated in an impure form in 1892 and synthesized in 1947, khellin was clinically used as a vasodilator and smooth muscle relaxant for conditions like angina pectoris and asthma.[4][5] However, its therapeutic use was hampered by undesirable side effects.[7]

The Breakthrough Discovery: Cromolyn (B99618) Sodium

The quest to improve upon khellin's therapeutic profile while minimizing its side effects led to a landmark discovery in the 1960s. Dr. Roger Altounyan, an asthmatic physician and pharmacologist, systematically synthesized and self-administered derivatives of khellin.[7][8][9] Through a series of self-provocation tests with inhaled antigens, he discovered a derivative in 1965 that could prevent his asthmatic attacks without the side effects of khellin.[6][7][8][10] This compound was cromolyn sodium .

Launched in 1968, cromolyn sodium was a novel therapeutic agent that acted not as a bronchodilator, but as a prophylactic mast cell stabilizer, preventing the release of histamine (B1213489) and other inflammatory mediators.[6][7][11] This discovery marked a significant advancement in the management of allergic and exercise-induced asthma and solidified the importance of the chromone scaffold in drug development.[6][8]

Expansion of the Chromone Pharmacopoeia

Following the success of cromolyn, the chromone scaffold was further explored, leading to the development of other drugs for different therapeutic applications. Notable examples include:

  • Flavoxate : A muscarinic antagonist used for the treatment of urinary bladder spasms.[2]

  • Diosmin : A flavonoid derivative used to treat chronic venous insufficiency and hemorrhoidal disease.[2]

These early successes demonstrated the versatility of the chromone core and spurred extensive research into synthesizing novel derivatives with a wide array of pharmacological activities.[2]

G cluster_0 Ancient Origins cluster_1 Early Discovery & Isolation cluster_2 Modern Drug Development Ammi Ammi visnaga Plant (Ancient Herbal Remedy) Khellin Khellin (Active Furanochromone) Ammi->Khellin Extraction & Isolation Activity Activity: Smooth Muscle Relaxant, Vasodilator Khellin->Activity SideEffects Limitation: Side Effects (Nausea, etc.) Khellin->SideEffects Altounyan Dr. Roger Altounyan's Research (1965) Khellin->Altounyan Derivative Synthesis Cromolyn Cromolyn Sodium (Disodium Cromoglycate) Altounyan->Cromolyn Self-Experimentation & Discovery Mechanism Mechanism: Mast Cell Stabilizer Cromolyn->Mechanism Application Application: Prophylactic Asthma Treatment Cromolyn->Application

Caption: Historical Development of Chromone-Based Drugs.

The Chromone Nucleus: A Privileged Scaffold in Drug Discovery

The chromone framework is considered a privileged structure because its rigid bicyclic system can be readily functionalized at various positions to create libraries of compounds that interact with a diverse range of biological targets.[12][13] This structural versatility has led to the discovery of chromone derivatives with potent activities across numerous therapeutic areas, including inflammatory disorders, cancer, neurodegenerative diseases, and infectious diseases.[1][2][3]

The wide biological responses attributed to chromone-based compounds include:

  • Anti-inflammatory [14][15]

  • Anticancer [16][17]

  • Antioxidant [18][19]

  • Antimicrobial & Antiviral [2][18][19]

  • Neuroprotective [20]

  • Enzyme Inhibition (e.g., kinases, cholinesterases)[1][2]

Quantitative Analysis of Biological Activities

The potency of chromone derivatives has been quantified across various biological assays. The following tables summarize key inhibitory data for different therapeutic targets.

Table 1: Anticancer Activity of Selected Chromone Derivatives
Compound IDDerivative ClassCancer Cell LineIC50 / GI50 (µM)Reference
7l Benzothiazole-Chromone HybridHCT116 (Colon)2.53[21]
7l Benzothiazole-Chromone HybridHeLa (Cervical)2.66[21]
7h Benzothiazole-Chromone HybridHeLa (Cervical)4.00[21]
2c Benzothiazole-Chromone HybridHCT116 (Colon)3.67[21]
15 Chromone-2-carboxamideMDA-MB-231 (Breast)14.8[22]
17 Chromone-2-carboxamideMDA-MB-231 (Breast)17.1[22]
5i Chromone-2-aminothiazoleHL-60 (Leukemia)0.25[23]
24 Chromone-Isoxazolidine HybridA549 (Lung)0.7[16]
Table 2: Kinase Inhibitory Activity of Chromone Derivatives
Compound IDTarget KinaseIC50 (µM)Reference
5i Protein Kinase CK20.08[23]
- Cyclin-Dependent Kinase 1 (CDK1)Potent Inhibition[24]
- Cyclin-Dependent Kinase 2 (CDK2)Potent Inhibition[24]
7h ATR KinaseInhibition at 3.995 µM[21]
Table 3: Anti-inflammatory and Neuroprotective Activity of Chromone Derivatives
CompoundBiological Target / AssayActivity MetricReference
Chromone 3 NF-κB Transcriptional ActivityReduction at 5-20 µM[14]
Chromone 3 IL-1β, IL-6, TNF-α ProductionInhibition at 5-20 µM[14]
Compound 1 Acetic Acid-Induced NociceptionSignificant Attenuation (50-100 mg/kg)[25]
Compound 2 Carrageenan-Induced Paw EdemaPotent Amelioration (50-100 mg/kg)[25]
Compound 8 Monoamine Oxidase B (MAO-B)IC50 = 8.62 nM[1]
Compound 16 Butyrylcholinesterase (BuChE)IC50 = 511 nM[20]
Compound 16 Aβ Aggregation67% Inhibition[20]

Mechanisms of Action & Key Signaling Pathways

Chromone derivatives exert their diverse biological effects by modulating a variety of cellular signaling pathways.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of chromones extend beyond the mast cell stabilization of cromolyn. Many derivatives function by inhibiting key inflammatory pathways.[26] A primary mechanism is the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[14] By inhibiting NF-κB, these compounds reduce the transcription and subsequent release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14] They also inhibit the production of other inflammatory mediators like nitric oxide (NO) and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[14][15][26]

G cluster_cytoplasm Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Cytokines Activates Transcription Chromone Chromone Derivatives Chromone->IKK Inhibits

Caption: Anti-inflammatory Action via NF-κB Pathway Inhibition.
Anticancer Mechanisms: Targeting Kinase Signaling

A significant focus of modern chromone research is in oncology, particularly in the development of kinase inhibitors .[1][2] Protein kinases are crucial regulators of cell proliferation, survival, and signaling, and their dysregulation is a hallmark of cancer. Chromone derivatives have been designed to inhibit several key kinases:

  • PI3K/Akt Pathway : This pathway is central to cell growth and survival. Some chromones act as potent PI3K inhibitors.[2]

  • Cyclin-Dependent Kinases (CDKs) : By inhibiting CDKs, chromone derivatives can halt the cell cycle, preventing cancer cell proliferation.[24]

  • ATR Kinase : As a master regulator of the DNA Damage Response (DDR), inhibiting Ataxia Telangiectasia and Rad3-related (ATR) kinase can make cancer cells more susceptible to DNA-damaging agents.[21] Inhibition of ATR prevents the phosphorylation of its downstream target, Chk1, leading to cell cycle arrest and apoptosis.[21]

  • Protein Kinase CK2 : This kinase is involved in cell growth and proliferation and is a target for chromone-based inhibitors.[23]

G DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR_Kinase ATR Kinase DNA_Damage->ATR_Kinase Activates Chk1 Chk1 ATR_Kinase->Chk1 Phosphorylates pChk1 p-Chk1 (Active) Chk1->pChk1 CellCycle Cell Cycle Progression pChk1->CellCycle Inhibits Arrest Cell Cycle Arrest & Apoptosis Chromone Chromone-based ATR Inhibitor Chromone->ATR_Kinase Inhibits

Caption: Anticancer Action via ATR Kinase Pathway Inhibition.

Key Experimental Protocols

The discovery and validation of bioactive chromone compounds rely on standardized and reproducible experimental methodologies.

General Synthesis of Chromone Derivatives

Multiple synthetic strategies exist for the chromone scaffold, often starting from substituted phenols or salicylic (B10762653) acid derivatives.[12][27] The Kostanecki-Robinson reaction and Baker-Venkataraman rearrangement are classical methods.[4][28] A common modern approach involves the cyclization of o-hydroxyacetophenones.

Protocol: Synthesis of 3-Formylchromones via Vilsmeier-Haack Reaction [4]

  • Reagent Preparation : The Vilsmeier reagent (chloroiminium ion) is prepared by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) at 0°C.

  • Reaction : The starting material, an appropriate o-hydroxyacetophenone, is dissolved in DMF.

  • Addition : The prepared Vilsmeier reagent is added dropwise to the o-hydroxyacetophenone solution at low temperature.

  • Heating : The reaction mixture is heated (e.g., to 60-80°C) for several hours until the reaction is complete, monitored by Thin Layer Chromatography (TLC).

  • Work-up : The mixture is cooled and poured into ice-cold water.

  • Purification : The resulting precipitate (the 3-formylchromone product) is filtered, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

G Start o-Hydroxy- acetophenone Reaction Reaction & Heating (Cyclization) Start->Reaction Reagents Vilsmeier Reagent (POCl₃ + DMF) Reagents->Reaction Workup Aqueous Work-up (Precipitation) Reaction->Workup Purify Purification (Recrystallization) Workup->Purify Product 3-Substituted Chromone Purify->Product

Caption: General Experimental Workflow for Chromone Synthesis.
In Vitro Cytotoxicity Evaluation: MTT Assay[21]

  • Cell Seeding : Cancer cells (e.g., HCT116, HeLa) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of the synthesized chromone derivatives for a specified incubation period (e.g., 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition : After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from dose-response curves.

Mechanism Confirmation: Western Blot Analysis for Kinase Inhibition[21][23]
  • Cell Treatment and Lysis : Cells are treated with the chromone inhibitor at various concentrations. After treatment, cells are harvested and lysed in a suitable buffer to extract total protein.

  • Protein Quantification : The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation : The membrane is blocked to prevent non-specific binding and then incubated overnight with a primary antibody specific to the target protein (e.g., anti-pChk1) and a loading control (e.g., anti-β-actin).

  • Secondary Antibody and Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : The intensity of the bands is quantified to determine the reduction in protein phosphorylation relative to the control, confirming target engagement.

Conclusion and Future Outlook

From its origins in the ancient medicinal plant Ammi visnaga to the rational design of highly specific kinase inhibitors, the chromone scaffold has proven to be of enduring value in medicinal chemistry. The historical development of khellin and cromolyn sodium laid the groundwork for decades of research, establishing this nucleus as a versatile template for drug discovery.[2] Current research continues to uncover novel chromone derivatives with potent activities against complex diseases like cancer and neurodegenerative disorders. The large number of chromone derivatives currently under development suggests that the therapeutic applications of this remarkable scaffold will continue to expand, potentially shifting from a focus on anti-inflammatory effects to targeting central disease pathways in oncology and neurology.[2] The future of chromone-based drug discovery remains bright, promising the development of new and more effective medicines.

References

Solubility and Stability of Chromone-3-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Chromone-3-carboxylic acid (Figure 1) is a versatile building block in medicinal chemistry and materials science.[1] Its derivatives have shown a wide range of pharmacological activities. The carboxylic acid moiety and the chromone (B188151) core impart a unique combination of polarity and aromaticity, which governs its physicochemical properties. Solubility and stability are critical parameters that must be evaluated early in the drug development process to ensure the successful translation of a compound from the laboratory to a viable product.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The "like dissolves like" principle suggests that the polarity of the solvent and the solute are key determinants of solubility. This compound, with its polar carboxylic acid group and a larger, more non-polar aromatic chromone ring system, is expected to exhibit varied solubility in different solvents.

Qualitative Solubility

Based on its chemical structure and information from synthetic procedures, a qualitative solubility profile can be inferred. It is reported to be poorly soluble in dimethyl sulfoxide (B87167) (DMSO).[2] Solvents such as ethanol (B145695) and dimethylformamide (DMF) have been used in its synthesis, suggesting some degree of solubility in these organic solvents.[3]

Quantitative Solubility Determination

To obtain precise solubility data, the equilibrium shake-flask method is the gold standard.[4][5] This method determines the thermodynamic solubility of a compound at a specific temperature.

Table 1: Predicted Solubility of this compound in Various Solvents at 25°C

SolventTypePredicted Solubility (mg/mL)
Water (pH 7.0)Polar, Protic< 0.1
Phosphate Buffer (pH 7.4)Aqueous Buffer< 0.1
MethanolPolar, Protic1 - 10
EthanolPolar, Protic1 - 10
AcetonePolar, Aprotic10 - 50
AcetonitrilePolar, Aprotic1 - 10
Dichloromethane (DCM)Non-polar< 1
Dimethyl Sulfoxide (DMSO)Polar, Aprotic> 50
Dimethylformamide (DMF)Polar, Aprotic> 50

Note: The values in this table are predictions based on chemical structure and qualitative observations. Experimental verification is required.

Stability Profile

The chemical stability of a drug substance is its ability to resist changes in its chemical and physical properties over time under the influence of various environmental factors such as temperature, humidity, and light.[6] Degradation of the API can lead to loss of potency and the formation of potentially toxic byproducts.

pH Stability

The chromone ring is known to be susceptible to ring-opening reactions under basic conditions. A review on the synthesis and reactivity of this compound indicates that treatment with sodium hydroxide (B78521) can lead to the opening of the pyrone ring.[1] Therefore, the stability of this compound is expected to be pH-dependent, with greater stability in acidic to neutral conditions and instability in basic environments.

Thermal Stability

Thermal stability studies are crucial for determining appropriate storage and handling conditions. Flavonoids and related compounds can undergo thermal degradation, and the rate of degradation is dependent on the temperature and the specific structure of the molecule.[7][8]

Photostability

Exposure to light can cause photodegradation of drug molecules.[9] Photostability studies are essential to determine if the compound needs to be protected from light during storage and administration.

Table 2: Summary of Forced Degradation Conditions and Potential Degradation Pathways

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, reflux for 8 hoursGenerally stable, potential for esterification if alcohol is present
Base Hydrolysis 0.1 M - 1 M NaOH, reflux for 8 hoursOpening of the γ-pyrone ring
Oxidation 3% - 30% H₂O₂, room temperature for 24 hoursOxidation of the aromatic rings
Thermal Degradation Dry heat at 60-80°C for 24-48 hoursDecarboxylation, general decomposition
Photodegradation Exposure to UV (254 nm) and fluorescent light for 24-48 hoursPhotochemical reactions, radical formation

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data.

Solubility Determination: Shake-Flask Method

This protocol is adapted from established methods for determining the thermodynamic solubility of pharmaceutical compounds.[10]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess this compound add_compound Add compound to solvent prep_compound->add_compound prep_solvent Prepare solvent system prep_solvent->add_compound shake Equilibrate in shaker bath (24-48h, 25°C) add_compound->shake separate Separate solid and liquid phases (centrifugation/filtration) shake->separate dilute Dilute supernatant separate->dilute quantify Quantify concentration (HPLC-UV/UV-Vis) dilute->quantify calculate Calculate solubility (mg/mL or mol/L) quantify->calculate

Caption: Experimental workflow for solubility determination.

Methodology:

  • Preparation: Accurately weigh an excess amount of this compound into a glass vial. Add a known volume of the desired solvent.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by taking into account the dilution factor.

Stability Indicating Method: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[6][11][12]

Workflow for Forced Degradation Studies

G cluster_stress Stress Application cluster_analysis Analysis acid Acid Hydrolysis hplc_analysis Analyze by Stability-Indicating HPLC-UV/MS acid->hplc_analysis base Base Hydrolysis base->hplc_analysis oxidation Oxidation oxidation->hplc_analysis thermal Thermal Stress thermal->hplc_analysis photo Photolytic Stress photo->hplc_analysis peak_purity Assess Peak Purity hplc_analysis->peak_purity identify_degradants Identify and Characterize Degradants peak_purity->identify_degradants start This compound sample start->acid start->base start->oxidation start->thermal start->photo

Caption: Workflow for conducting forced degradation studies.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add hydrochloric acid (to a final concentration of 0.1 M to 1 M). Reflux the solution for a defined period (e.g., 8 hours) or until significant degradation is observed. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound and add sodium hydroxide (to a final concentration of 0.1 M to 1 M). Reflux the solution for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound and add hydrogen peroxide (3% to 30%). Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) in a calibrated oven for a defined period.

  • Photodegradation: Expose the solid compound or its solution to UV and visible light in a photostability chamber for a defined period. A dark control should be run in parallel.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be able to separate the intact drug from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended. Mass spectrometry (MS) can be used to identify the degradation products.

Analytical Methods

Accurate and validated analytical methods are crucial for the quantification of this compound in solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the most common and reliable technique for the analysis of chromone derivatives.[13][14][15][16]

Table 3: Typical HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 5-10% B, ramp to 90-95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Column Temp. 25-30°C
Detection UV at an appropriate wavelength (e.g., determined by UV-Vis scan)
Injection Vol. 10-20 µL
UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be a simpler and faster method for concentration determination in solubility studies, provided that no other components in the solution absorb at the analytical wavelength. A full UV-Vis spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax).[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to identify and characterize degradation products formed during stability studies.

Conclusion

This technical guide provides a framework for researchers to systematically evaluate the solubility and stability of this compound. While specific quantitative data is currently limited in the literature, the detailed experimental protocols and analytical methods described herein will enable the generation of high-quality data. A thorough understanding of these fundamental properties is essential for advancing the development of this compound and its derivatives as potential therapeutic agents or functional materials. It is recommended that researchers perform these studies under their specific experimental conditions to obtain the most relevant and accurate data for their applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Chromone-3-carboxylic Acid via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromone-3-carboxylic acid and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] These compounds serve as crucial intermediates in the synthesis of more complex, biologically active molecules and fluorescent probes.[2][3] A reliable and efficient method for synthesizing chromone-3-carboxylic acids proceeds through a two-step sequence. The first step involves the Vilsmeier-Haack reaction to create a chromone-3-carbaldehyde intermediate from a substituted 2-hydroxyacetophenone.[1][4] This is followed by the oxidation of the aldehyde to the final carboxylic acid product.[1][5]

The Vilsmeier-Haack reaction is a versatile formylation method that uses a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich substrate.[6][7][8] This approach offers high efficiency and good to excellent yields for the synthesis of chromone-3-carbaldehydes, which are key precursors for chromone-3-carboxylic acids.[7][9]

Reaction Mechanism and Experimental Workflow

The overall synthesis involves the formation of the Vilsmeier reagent, a double formylation of the 2-hydroxyacetophenone, followed by intramolecular cyclization and dehydration to yield the chromone-3-carbaldehyde.[7] This intermediate is then oxidized to the desired this compound.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Oxidation DMF DMF VR Vilsmeier Reagent (Chloroiminium Salt) DMF->VR + POCl₃ POCl3 POCl₃ HAP 2-Hydroxyacetophenone Intermediate Iminium Salt Intermediate HAP->Intermediate + Vilsmeier Reagent (Double Formylation) C3C Chromone-3-carbaldehyde Intermediate->C3C Cyclization & Hydrolysis C3CA This compound C3C->C3CA + Oxidizing Agent Oxidant Oxidizing Agent (e.g., NaClO₂) G start Start prep_vr 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5 °C) start->prep_vr add_hap 2. Add 2-Hydroxyacetophenone Solution prep_vr->add_hap reaction_1 3. Reaction Progression (Warm to RT, then heat to 60-70 °C) add_hap->reaction_1 workup_1 4. Work-up & Isolation (Pour into ice water, filter precipitate) reaction_1->workup_1 product_1 Intermediate: Crude Chromone-3-carbaldehyde workup_1->product_1 oxidation 5. Oxidation Reaction (e.g., Pinnick Oxidation) product_1->oxidation workup_2 6. Work-up & Purification (Recrystallization) oxidation->workup_2 product_2 Final Product: This compound workup_2->product_2 end End product_2->end

References

Application Notes and Protocols for the Synthesis of Chromone-3-carboxylic Acid via Pinnick Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Chromone-3-carboxylic acid and its derivatives, with a specific focus on the application of the Pinnick oxidation. This methodology is particularly valuable for its mild reaction conditions and tolerance of various functional groups, making it a robust tool in medicinal chemistry and drug development.

Introduction

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. The Pinnick oxidation offers an efficient method for the conversion of the precursor, 3-formylchromone (also known as chromone-3-carbaldehyde), to the desired carboxylic acid. This oxidation is highly regarded for its selectivity in oxidizing aldehydes without affecting other sensitive functional groups that may be present in the molecule.[1][2] The reaction typically utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant under mildly acidic conditions, with a scavenger to quench reactive chlorine species.[1][3][4]

Synthetic Pathway Overview

The synthesis of chromone-3-carboxylic acids generally begins with the Vilsmeier-Haack formylation of corresponding 2-hydroxyacetophenones to yield chromone-3-carbaldehydes.[5][6] These aldehydes are then subjected to Pinnick oxidation to afford the final this compound products.[5][6]

Synthesis_Pathway 2-Hydroxyacetophenone (B1195853) 2-Hydroxyacetophenone Chromone-3-carbaldehyde Chromone-3-carbaldehyde 2-Hydroxyacetophenone->Chromone-3-carbaldehyde Vilsmeier-Haack Formylation This compound This compound Chromone-3-carbaldehyde->this compound Pinnick Oxidation

Caption: Overall synthetic scheme for this compound.

Pinnick Oxidation: Mechanism

The mechanism of the Pinnick oxidation involves the in situ formation of chlorous acid (HClO₂) from sodium chlorite in a buffered acidic solution.[1][3] The aldehyde reacts with chlorous acid to form a chlorite ester intermediate. This intermediate then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[1][4] A scavenger, such as 2-methyl-2-butene (B146552) or sulfamic acid, is added to react with the HOCl byproduct and prevent unwanted side reactions.[1][3]

Pinnick_Oxidation_Mechanism cluster_0 Pinnick Oxidation cluster_1 Byproduct Quenching Aldehyde Aldehyde Chlorite Ester Intermediate Chlorite Ester Intermediate Aldehyde->Chlorite Ester Intermediate Addition Chlorous Acid (HClO2) Chlorous Acid (HClO2) Carboxylic Acid Carboxylic Acid Chlorite Ester Intermediate->Carboxylic Acid Pericyclic Fragmentation Hypochlorous Acid (HOCl) Hypochlorous Acid (HOCl) Chlorite Ester Intermediate->Hypochlorous Acid (HOCl) Inactive Product Inactive Product Hypochlorous Acid (HOCl)->Inactive Product Reaction Scavenger Scavenger Scavenger->Inactive Product

Caption: Mechanism of the Pinnick oxidation and role of the scavenger.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of chromone-3-carboxylic acids.[5][6]

Protocol 1: Synthesis of Chromone-3-carbaldehyde (Vilsmeier-Haack Reaction)
  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring.

  • Add the corresponding 2-hydroxyacetophenone to the mixture.

  • Allow the reaction to warm to room temperature and stir for approximately 12 hours.

  • Pour the reaction mixture into ice water and collect the resulting precipitate by filtration.

  • Wash the solid with water and recrystallize from an appropriate solvent to yield the pure chromone-3-carbaldehyde.

Protocol 2: Pinnick Oxidation of Chromone-3-carbaldehyde
  • Dissolve the chromone-3-carbaldehyde (1 equivalent) in a mixture of dichloromethane (B109758) (DCM) and water.[5]

  • To this solution, add sulfamic acid (as a scavenger) and sodium chlorite (NaClO₂) at 0°C.[5][6]

  • Stir the reaction mixture at room temperature for approximately 12 hours, monitoring the progress by thin-layer chromatography (TLC).[6]

  • Upon completion, quench the reaction by adding a suitable reducing agent if necessary.

  • Acidify the aqueous layer with hydrochloric acid (HCl) to precipitate the carboxylic acid.[5]

  • Collect the solid by filtration, wash with water, and recrystallize from a methanol-water mixture to obtain the pure 4-oxo-4H-chromene-3-carboxylic acid.[5]

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various substituted chromone-3-carboxylic acids via the Pinnick oxidation of the corresponding chromone-3-carbaldehydes.[5]

EntrySubstituent on Chromone RingStarting Material (Chromone-3-carbaldehyde)Product (this compound)Yield (%)
1H4-Oxo-4H-chromene-3-carbaldehyde4-Oxo-4H-chromene-3-carboxylic acid53
26-Fluoro6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde6-Fluoro-4-oxo-4H-chromene-3-carboxylic acid58
36-Chloro6-Chloro-4-oxo-4H-chromene-3-carbaldehyde6-Chloro-4-oxo-4H-chromene-3-carboxylic acid61
46-Bromo6-Bromo-4-oxo-4H-chromene-3-carbaldehyde6-Bromo-4-oxo-4H-chromene-3-carboxylic acid55
56-Methoxy6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde6-Methoxy-4-oxo-4H-chromene-3-carboxylic acid56
66-Methyl6-Methyl-4-oxo-4H-chromene-3-carbaldehyde6-Methyl-4-oxo-4H-chromene-3-carboxylic acid59

Experimental Workflow Diagram

Experimental_Workflow cluster_Vilsmeier Vilsmeier-Haack Formylation cluster_Pinnick Pinnick Oxidation V1 Cool DMF to 0°C V2 Add POCl3 V1->V2 V3 Add 2-hydroxyacetophenone V2->V3 V4 Stir at RT for 12h V3->V4 V5 Precipitate in ice water V4->V5 V6 Filter and Recrystallize V5->V6 P1 Dissolve aldehyde in DCM/water V6->P1 Chromone-3-carbaldehyde P2 Add sulfamic acid and NaClO2 at 0°C P1->P2 P3 Stir at RT for 12h P2->P3 P4 Acidify with HCl P3->P4 P5 Filter and Recrystallize P4->P5 Final Product Final Product P5->Final Product This compound

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The Pinnick oxidation is a highly effective and reliable method for the synthesis of chromone-3-carboxylic acids from their corresponding aldehydes. Its mild conditions and tolerance for a range of substituents make it an invaluable tool for the synthesis of diverse libraries of these important compounds for further investigation in drug discovery and development programs.

References

Application Notes: Chromone-3-carboxylic Acid as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromone (4H-1-benzopyran-4-one) and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Among these, Chromone-3-carboxylic acid stands out as a highly versatile and valuable building block for the synthesis of diverse heterocyclic systems. Its unique structure, featuring a reactive γ-pyrone ring and a carboxylic acid functional group, allows for multiple synthetic transformations. These include derivatization of the carboxyl group, nucleophilic attack at the C-2 position leading to ring-opening and subsequent recyclization into new heterocyclic scaffolds, and participation in cycloaddition reactions. This document provides detailed protocols and data for leveraging this compound in the synthesis of valuable heterocyclic compounds such as pyrazoles, pyridines, and pyrimidines, which are of significant interest in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
IUPAC Name 4-Oxo-4H-chromene-3-carboxylic acid
Synonyms 4-Oxo-4H-1-benzopyran-3-carboxylic acid
CAS Number 39079-62-4
Molecular Formula C₁₀H₆O₄
Molecular Weight 190.15 g/mol
Appearance White to pale yellow solid[2]
Melting Point 202-205 °C[2]
Purity ≥ 97%

Section 1: Synthesis of this compound

The most common and efficient route to this compound involves a two-step process starting from readily available 2-hydroxyacetophenones. The first step is a Vilsmeier-Haack formylation to produce an intermediate 3-formylchromone, which is subsequently oxidized to the target carboxylic acid.

G cluster_start Starting Material cluster_process Synthetic Steps cluster_product Final Product start 2-Hydroxyacetophenone (B1195853) Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) start->Vilsmeier Step 1 Oxidation Pinnick Oxidation (NaClO₂, Sulfamic Acid) Vilsmeier->Oxidation Intermediate: 3-Formylchromone end_product This compound Oxidation->end_product Step 2

Caption: General workflow for the synthesis of this compound.
Protocol 1: Two-Step Synthesis of this compound

Materials:

  • Substituted 2-hydroxyacetophenone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium chlorite (B76162) (NaClO₂)

  • Sulfamic acid

  • Dichloromethane (DCM)

  • Water, Ice

Procedure:

Step 1: Synthesis of 3-Formylchromone [2][3]

  • In a round-bottom flask cooled in an ice bath (0 °C), slowly add POCl₃ to DMF with stirring to prepare the Vilsmeier reagent.

  • Add the substituted 2-hydroxyacetophenone to the Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into crushed ice and stir until a solid precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain the crude 3-formylchromone. The product can be purified by recrystallization from ethanol (B145695).

Step 2: Oxidation to this compound [2][3]

  • Dissolve the 3-formylchromone obtained in Step 1 in a mixture of DCM and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sulfamic acid, followed by the portion-wise addition of sodium chlorite (NaClO₂).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • After the reaction is complete (monitored by TLC), separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting solid is recrystallized from a methanol-water mixture to yield pure this compound.

Section 2: Core Synthetic Pathways and Applications

This compound serves as a precursor to a variety of heterocyclic systems through several key reaction pathways. The primary modes of reactivity include nucleophilic attack at the C-2 position of the pyrone ring, leading to ring transformation, and standard derivatization of the carboxylic acid group.

G cluster_ring Ring Transformation Reactions cluster_deriv Carboxyl Group Derivatization C3CA This compound Pyrazole 3(5)-(2-Hydroxyaryl)pyrazoles C3CA->Pyrazole Hydrazine (B178648) Hydrate (B1144303) (Ring Opening/ Recyclization) Pyridine (B92270) Substituted Pyridines/ Pyrimidines C3CA->Pyridine Guanidine (B92328) / Amidine (Ring Opening/ Recyclization) Amide Chromone-3-carboxamides C3CA->Amide 1. SOCl₂ 2. R₁R₂NH

Caption: Key synthetic pathways from this compound.
Synthesis of Heterocycles via Ring Transformation

A powerful application of this compound is its use in ring transformation reactions. Nucleophiles such as hydrazine, hydroxylamine, and amidines attack the electrophilic C-2 position of the chromone, initiating a ring-opening of the γ-pyrone. This is followed by an intramolecular cyclization to form a new five- or six-membered heterocyclic ring.[4][5]

G C3CA This compound + Hydrazine Hydrate Attack 1. Nucleophilic attack at C-2 C3CA->Attack RingOpen 2. γ-Pyrone ring opening Attack->RingOpen Recycle 3. Intramolecular cyclization (new N-N bond) RingOpen->Recycle Dehydrate 4. Dehydration Recycle->Dehydrate Pyrazole 3(5)-(2-Hydroxyaryl)pyrazole Dehydrate->Pyrazole

Caption: Workflow for the synthesis of pyrazoles via ring transformation.
Protocol 2: Synthesis of 3(5)-(2-Hydroxyaryl)pyrazoles

This protocol describes the conversion of chromones into 3(5)-(2-hydroxyaryl)pyrazoles, which are valuable scaffolds in medicinal chemistry. The reaction proceeds via the opening of the pyrone ring by hydrazine followed by recyclization.[4][6]

Materials:

  • This compound

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve this compound in ethanol or glacial acetic acid in a round-bottom flask.

  • Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3(5)-(2-hydroxyaryl)pyrazole derivative.

EntryChromone DerivativeReagentSolventTime (h)Yield (%)
1This compoundHydrazine hydrateAcetic acid575
2Chromone-3-carboxamidePhenyl hydrazineEthanol682
3Chromone-3-carboxamideHydroxylamine HClDMF266[7]
(Note: Data is representative for this class of transformation. Yields are highly dependent on specific substrates and conditions.)
Protocol 3: Synthesis of Substituted Pyridines/Pyrimidines

The reaction with binucleophiles like guanidine or cyanoacetamide leads to the formation of fused pyridine or pyrimidine (B1678525) systems.[4][8]

Materials:

  • This compound

  • Guanidine hydrochloride or Cyanoacetamide

  • A suitable base (e.g., triethylamine (B128534), sodium ethoxide)

  • Ethanol

Procedure:

  • To a solution of this compound in absolute ethanol, add the nucleophile (e.g., cyanoacetamide) and a catalytic amount of a base (e.g., triethylamine).[4]

  • Reflux the mixture for 6-10 hours, monitoring by TLC.

  • After cooling, the precipitate is filtered, washed with cold ethanol, and dried.

  • The product, typically a 6-(2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, can be further purified by recrystallization.[4]

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety provides a convenient handle for elaboration, most commonly through the formation of amides. Chromone-3-carboxamides are themselves biologically active and serve as intermediates for further synthetic modifications.[1][2]

Protocol 4: General Synthesis of N-Substituted Chromone-3-carboxamides

This protocol involves the activation of the carboxylic acid, typically by conversion to an acyl chloride, followed by reaction with a primary or secondary amine.[2][3]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • A primary or secondary amine (e.g., aniline, piperidine)

  • Triethylamine (Et₃N)

Procedure:

  • Suspend this compound in anhydrous DCM.

  • Add thionyl chloride (SOCl₂) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC). This step forms the acyl chloride in situ.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired amine and triethylamine (as an HCl scavenger) in anhydrous DCM.

  • Slowly add the amine solution to the cold acyl chloride solution.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Wash the reaction mixture with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography to yield the desired chromone-3-carboxamide.

EntryAmineBaseSolventTime (h)Yield (%)Ref
1AnilineEt₃NDCM1264[3]
24-FluoroanilineEt₃NDCM1255[3]
3DimethylamineEt₃NDCM1251[3]
4PiperidineEt₃NDCM1244[3]

Section 3: Advanced Applications

While ring transformations and amide couplings are fundamental, this compound can also participate in more complex reactions. A notable example is its use in asymmetric, decarboxylative (3+2) cycloadditions with azomethine ylides, catalyzed by a Brønsted base, to produce highly functionalized and chiral hybrid pyrrolidine-chromanone polycyclic derivatives. This advanced methodology opens avenues for creating complex molecular architectures with high stereocontrol, which is of great interest in modern drug discovery.

References

Application Notes and Protocols: Preparation of Chromone-3-carboxamides from Chromone-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of chromone-3-carboxamides from their corresponding carboxylic acid precursors. The chromone (B188151) scaffold is a significant pharmacophore in medicinal chemistry, and the C-3 position is a common site for modification to modulate biological activity. The primary method detailed herein involves the conversion of the carboxylic acid to an acyl chloride intermediate, followed by amidation.

Introduction

Chromone-3-carboxamides are a class of compounds with a wide range of biological activities, including anti-inflammatory, anti-trypanosomal, and cytotoxic properties.[1][2] The synthesis of these molecules is a key step in the development of new therapeutic agents. A reliable and efficient method for the amidation of chromone-3-carboxylic acid is crucial for accessing a diverse library of these compounds for structure-activity relationship (SAR) studies. The most common and straightforward approach involves the activation of the carboxylic acid, typically by conversion to an acyl chloride, followed by reaction with a primary or secondary amine.

General Reaction Scheme

The overall transformation from this compound to a chromone-3-carboxamide is depicted below:

  • Step 1: Activation of the Carboxylic Acid. The carboxylic acid is converted into a more reactive species. A common method is the formation of an acyl chloride using thionyl chloride (SOCl₂).

  • Step 2: Amidation. The activated carboxylic acid derivative is then reacted with a suitable amine in the presence of a base to yield the final chromone-3-carboxamide.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various chromone-3-carboxamides from chromone-3-carboxylic acids via the acyl chloride intermediate method.

AmineProductYield (%)Reference
DimethylamineN,N-Dimethyl-4-oxo-4H-chromene-3-carboxamide53.8[3]
DiethylamineN,N-Diethyl-4-oxo-4H-chromene-3-carboxamide59[4]
Various aminesChromone-3-carboxamide derivatives44 - 64[3][5]
Experimental Workflow Diagram

The following diagram illustrates the general workflow for the preparation of chromone-3-carboxamides from this compound.

G cluster_start Starting Materials cluster_reagents Reagents & Solvents cluster_procedure Procedure cluster_end Final Product This compound This compound Activation Step 1: Acid Chloride Formation (in situ) This compound->Activation Amine (R1R2NH) Amine (R1R2NH) Amidation Step 2: Amine Coupling Amine (R1R2NH)->Amidation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Activation Et3N Triethylamine (B128534) (Et₃N) Et3N->Amidation DCM Dichloromethane (B109758) (DCM) DCM->Activation Activation->Amidation Workup Step 3: Aqueous Workup & Extraction Amidation->Workup Purification Step 4: Purification (e.g., Recrystallization) Workup->Purification Final_Product Chromone-3-carboxamide Purification->Final_Product

Caption: Workflow for the synthesis of chromone-3-carboxamides.

Detailed Experimental Protocol

This protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of chromone-3-carboxamides via an acyl chloride intermediate.[1][3][5]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Appropriate primary or secondary amine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for recrystallization (e.g., ethanol (B145695), methanol (B129727)/water)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the this compound in anhydrous dichloromethane (DCM).

  • Acid Chloride Formation: Cool the suspension in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂) dropwise to the stirred suspension. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for a specified time (typically 2-4 hours) or until the reaction mixture becomes a clear solution, indicating the formation of the acid chloride.

  • Amine Addition: Cool the reaction mixture again in an ice bath (0 °C). In a separate flask, dissolve the desired amine and triethylamine (Et₃N) in anhydrous DCM. Add this amine solution dropwise to the stirred acid chloride solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 12 hours) until the reaction is complete (monitor by TLC).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of methanol and water) to afford the pure chromone-3-carboxamide.

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic reagent. Handle it with extreme care in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be carried out under an inert atmosphere to prevent the reaction of thionyl chloride with atmospheric moisture.

Alternative Coupling Reagents

While the thionyl chloride method is robust, other amide coupling reagents can also be employed, which may be beneficial for sensitive substrates.[6][7] These reactions are typically one-pot procedures where the coupling agent activates the carboxylic acid in situ, followed by the addition of the amine. Common coupling reagents include:

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These are often used with additives like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[6][8]

  • Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

  • Uronium/Aminium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[8]

The choice of coupling reagent may require optimization of the reaction conditions, such as the solvent, base, and reaction temperature.[9]

Troubleshooting and Optimization
  • Low Yield: If the yield is low, ensure that all reagents and solvents are anhydrous, as moisture can quench the reactive intermediates. The purity of the starting this compound is also critical. Reaction time and temperature can be optimized.[9]

  • Side Product Formation: In some cases, side reactions can occur. The choice of a different coupling reagent or the addition of HOBt can help to suppress the formation of byproducts.[9] Purification methods such as column chromatography may be necessary if recrystallization is insufficient.

  • Poor Solubility: Chromone derivatives can sometimes have poor solubility. A co-solvent system may be necessary to ensure the reaction proceeds homogeneously.

This document provides a comprehensive overview and a practical guide for the synthesis of chromone-3-carboxamides. For specific substrates, some optimization of the described protocols may be required to achieve the best results.

References

Application Notes: Chromone-3-Carboxylic Acid in the Synthesis of Potential MAO Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidases (MAO) are a class of enzymes responsible for the oxidative deamination of various monoamine neurotransmitters, such as dopamine (B1211576), serotonin, and norepinephrine.[1][2] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1] Selective inhibitors of MAO-B are particularly valuable therapeutic agents for treating neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[1][3] In this context, the chromone (B188151) (4H-1-benzopyran-4-one) scaffold has emerged as a promising chemotype for developing potent and selective MAO-B inhibitors.[3]

Notably, chromone-3-carboxylic acid has been identified as a potent and highly selective inhibitor of human MAO-B (hMAO-B).[4][5][6] This has spurred further research into its derivatives, particularly chromone-3-phenylcarboxamides, which also exhibit significant MAO-B inhibitory activity.[7][8][9] These findings underscore the importance of the this compound framework as a foundational structure in the design of novel MAO-B inhibitors.

These application notes provide detailed protocols for the synthesis of this compound derivatives and the subsequent evaluation of their MAO inhibitory potential.

Synthesis of Chromone-3-Carboxamide Derivatives

The general synthetic route to obtain chromone-3-carboxamides begins with an appropriate acetophenone (B1666503), which is converted to a chromone-3-carbaldehyde. This intermediate is then oxidized to the key this compound, followed by amidation to yield the final products.[4][8][10][11]

G cluster_synthesis General Synthetic Workflow start Substituted Acetophenone step1 Chromone-3-carbaldehyde start->step1 POCl3, DMF (Vilsmeier-Haack) step2 This compound step1->step2 NaClO2, Sulfamic acid (Oxidation) step3 Acyl Chloride Intermediate step2->step3 SOCl2 or (COCl)2 (Activation) end Chromone-3-carboxamide (Target Inhibitor) step3->end Substituted Amine, Et3N (Amidation)

A general synthetic route for chromone-3-carboxamide MAO inhibitors.
Experimental Protocol: Synthesis of N-Aryl-4-oxo-4H-chromene-3-carboxamides

This protocol describes a general three-step synthesis adapted from literature procedures.[8][10][11]

Step 1: Synthesis of 4-oxo-4H-chromene-3-carbaldehyde (2)

  • In a flask cooled to 0°C, add N,N-Dimethylformamide (DMF).

  • Slowly add phosphoryl chloride (POCl₃) dropwise while maintaining the temperature.

  • Add the substituted acetophenone (1) to the mixture and stir for 12-15 hours at room temperature.

  • Pour the reaction mixture into crushed ice and stir until a solid precipitate forms.

  • Filter the solid, wash with water, and recrystallize from an appropriate solvent to yield the chromone-3-carbaldehyde intermediate (2).

Step 2: Synthesis of 4-oxo-4H-chromene-3-carboxylic acid (3)

  • Dissolve the carbaldehyde intermediate (2) in a mixture of dichloromethane (B109758) (DCM) and water.

  • Cool the solution to 0°C and add sulfamic acid.

  • Add sodium chlorite (B76162) (NaClO₂) portion-wise and stir the reaction for 12 hours at room temperature.

  • After completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting solid is the this compound (3), which can be used in the next step without further purification or can be recrystallized.

Step 3: Synthesis of N-Aryl-4-oxo-4H-chromene-3-carboxamide (4)

  • Suspend the this compound (3) in dry DCM.

  • Add thionyl chloride (SOCl₂) and a catalytic amount of DMF. Reflux the mixture for 2-3 hours until the acid is fully converted to the acyl chloride (in situ formation).

  • Cool the reaction to 0°C.

  • In a separate flask, dissolve the desired substituted amine and triethylamine (B128534) (Et₃N) in dry DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0°C and stir for 12 hours at room temperature.

  • Wash the reaction mixture with water and brine. Dry the organic layer and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the target chromone-3-carboxamide (4).

In Vitro MAO Inhibition Assay

The inhibitory activity of the synthesized compounds against MAO-A and MAO-B is determined using an in vitro assay. A common method is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate like kynuramine (B1673886) or p-tyramine.[12][13]

G cluster_assay MAO Inhibition Assay Workflow prep Prepare Reagents: - MAO-A / MAO-B Enzyme - Test Compound (Inhibitor) - Buffer, Substrate (e.g., Kynuramine) - HRP, Fluorescent Probe incubate Pre-incubate Enzyme with Test Compound (10 min at 37°C) prep->incubate reaction Initiate Reaction by adding Substrate (20 min at 37°C) incubate->reaction stop Terminate Reaction (e.g., with 2N NaOH) reaction->stop measure Measure Fluorescence (λex=320nm, λem=380nm for 4-HQ) or (λex=530nm, λem=585nm for H₂O₂ probe) stop->measure analyze Calculate % Inhibition and determine IC50 value measure->analyze

Workflow for a typical in vitro fluorometric MAO inhibition assay.
Experimental Protocol: Fluorometric MAO Inhibition Assay

This protocol is based on the kynuramine oxidative deamination assay performed in a 96-well plate format.[1][14]

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Test compounds (dissolved in DMSO)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • 2N NaOH (stop solution)

  • Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • Black, flat-bottom 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and positive controls in buffer. The final DMSO concentration in the well should not exceed 1%.[14]

  • Enzyme and Inhibitor Pre-incubation: To each well, add:

    • Buffer solution

    • MAO-A or MAO-B enzyme solution (e.g., 5 µg/mL for MAO-A, 12.5 µg/mL for MAO-B).[14]

    • Varying concentrations of the test compound (e.g., 0.1 µM to 200 µM).[14]

  • Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[14]

  • Enzymatic Reaction: Initiate the reaction by adding the kynuramine substrate to each well.[14] The final concentration should be appropriate for the enzyme isoform (e.g., 80 µM for MAO-A, 50 µM for MAO-B).[14]

  • Incubate the plate for 20 minutes at 37°C.[14]

  • Reaction Termination: Stop the reaction by adding 78 µL of 2N NaOH to each well.[14]

  • Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[14]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Quantitative Data Summary

The this compound scaffold and its derivatives have shown potent and selective inhibition of MAO-B.

Compound/DerivativeTargetIC₅₀ (µM)Selectivity Index (SI)
This compound hMAO-B0.048High selectivity for B vs. A
N-phenyl-4-oxo-4H-chromene-3-carboxamidehMAO-B0.40-
N-(4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamidehMAO-B0.063-
5-hydroxy-N-phenyl-4-oxo-4H-chromene-3-carboxamidehMAO-B0.013>769
N-(4-chlorophenyl)-5-hydroxy-4-oxo-4H-chromene-3-carboxamidehMAO-B0.0083>1204
Chromone-2-carboxylic acid hMAO-A/BInactive-

Data sourced from multiple studies.[4][5][7][8][9]

Mechanism of Action

MAO enzymes metabolize neurotransmitters in the presynaptic neuron, regulating their levels in the synaptic cleft. MAO-B preferentially metabolizes dopamine. By inhibiting MAO-B, these chromone-based compounds prevent the breakdown of dopamine, thereby increasing its availability. This is a key therapeutic strategy in managing the symptoms of Parkinson's disease.

G cluster_moa MAO-B Function and Inhibition dopamine Dopamine (Neurotransmitter) maob MAO-B Enzyme (in Mitochondria) dopamine->maob Catabolism products Inactive Metabolites + H₂O₂ (Oxidative Stress) maob->products inhibitor This compound Derivative block inhibitor->block block->maob Inhibition

Inhibition of dopamine catabolism by a chromone-based MAO-B inhibitor.

References

Application of Chromone-3-carboxylic Acid in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromone-3-carboxylic acid and its derivatives represent a promising class of compounds in the development of novel anti-inflammatory agents. The chromone (B188151) scaffold is a well-established pharmacophore, present in numerous natural and synthetic molecules with a wide range of biological activities.[1][2] This document provides detailed application notes on the anti-inflammatory properties of this compound derivatives, experimental protocols for their evaluation, and visual representations of the key signaling pathways involved.

Mechanism of Action

The anti-inflammatory effects of chromone derivatives are multifaceted, targeting key pathways in the inflammatory cascade. A significant body of research indicates that these compounds can modulate the production of inflammatory mediators and interfere with intracellular signaling pathways that orchestrate the inflammatory response.

One of the primary mechanisms involves the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX).[1] The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. Furthermore, studies have demonstrated that chromone derivatives can suppress the production of nitric oxide (NO), a key signaling molecule in inflammation, in lipopolysaccharide (LPS)-stimulated macrophages.

Recent investigations have elucidated the impact of chromone derivatives on critical inflammatory signaling pathways. Notably, some derivatives have been shown to inhibit the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[3] The p38 MAPK pathway plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The inhibition of this pathway is a key strategy in the development of anti-inflammatory therapeutics.

Another crucial target is the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that controls the expression of numerous genes involved in inflammation. Natural chromones have been found to reduce the transcriptional activity of NF-κB in stimulated macrophages.[4] Some novel chromone derivatives exert their anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway, which lies upstream of p38 activation.[3]

Data Presentation

The following tables summarize the anti-inflammatory activities of various this compound derivatives from published studies.

Table 1: Inhibition of Superoxide Anion Generation in fMLP-induced Human Neutrophils

CompoundIC50 (µM)Reference
Epiremisporine G31.68 ± 2.53[5]
Epiremisporine H33.52 ± 0.42[5]

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages

CompoundIC50 (µM)Reference
Compound 5-9 (amide derivative)5.33 ± 0.57[6]

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production in Macrophages

Objective: To quantify the inhibitory effect of this compound derivatives on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours.

  • Compound Treatment: Prepare various concentrations of the chromone derivatives in DMEM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to each well, except for the negative control wells.

  • Incubation: Incubate the plate for a further 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100.

Protocol 2: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA

Objective: To measure the levels of TNF-α, IL-6, and IL-1β in the supernatant of macrophage cultures treated with this compound derivatives.

Materials:

  • Cell culture supernatants from Protocol 1

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatants after the 24-hour incubation with the compounds and LPS as described in Protocol 1. Centrifuge the supernatants to remove any cellular debris.

  • ELISA Assay: Perform the ELISA for each cytokine according to the manufacturer's instructions. A general procedure is as follows:

    • Coat a 96-well plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add standards and samples (cell culture supernatants) to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

    • Wash the plate and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve generated.

Protocol 3: Western Blot Analysis of NF-κB and p38 MAPK Signaling Pathways

Objective: To determine the effect of this compound derivatives on the activation of NF-κB (p65 subunit) and p38 MAPK in LPS-stimulated macrophages.

Materials:

  • RAW264.7 cells

  • This compound derivatives

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed and treat RAW264.7 cells with chromone derivatives and LPS as described in Protocol 1, but in larger format (e.g., 6-well plates).

    • After the desired incubation time (e.g., 30-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize the data, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-p65 or anti-p38) and a loading control (e.g., anti-β-actin).

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Visualization of Signaling Pathways and Workflows

G LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK IKK Complex TLR4->IKK ASK1 ASK1 TRAF6->ASK1 p38_MAPK p38 MAPK ASK1->p38_MAPK Nucleus Nucleus p38_MAPK->Nucleus IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression Chromone Chromone-3-Carboxylic Acid Derivatives Chromone->p38_MAPK inhibit Chromone->NFkB inhibit

Caption: Key inflammatory signaling pathways targeted by this compound derivatives.

G start Start seed_cells Seed RAW264.7 Cells in 96-well Plate start->seed_cells treat_compound Treat with Chromone Derivatives seed_cells->treat_compound stimulate_lps Stimulate with LPS treat_compound->stimulate_lps incubate Incubate 24h stimulate_lps->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_assay Perform Griess Assay (for NO) collect_supernatant->griess_assay elisa Perform ELISA (for Cytokines) collect_supernatant->elisa analyze_no Analyze NO Levels griess_assay->analyze_no analyze_cytokines Analyze Cytokine Levels elisa->analyze_cytokines end End analyze_no->end analyze_cytokines->end

Caption: Experimental workflow for evaluating the anti-inflammatory effects of Chromone derivatives.

References

Solid-Phase Synthesis of Chromone-3-carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the solid-phase organic synthesis (SPOS) of chromone-3-carboxylic acid, a valuable scaffold in drug discovery. The methodology leverages the efficiencies of solid-phase chemistry, enabling streamlined purification and the potential for library synthesis. This protocol is intended for researchers, scientists, and drug development professionals familiar with solid-phase organic synthesis techniques.

Introduction

Chromone (B188151) derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[1] this compound, in particular, serves as a key intermediate for the synthesis of diverse compound libraries. Traditional solution-phase synthesis of these molecules often involves tedious purification steps. Solid-phase organic synthesis offers a robust alternative, facilitating simplified workflows and the rapid generation of analogues.

This protocol details a solid-phase approach to this compound, commencing with the immobilization of a 2-hydroxyacetophenone (B1195853) precursor onto a Wang resin. The synthesis proceeds through a two-step on-resin reaction sequence: a Vilsmeier-Haack formylation to generate a resin-bound 3-formylchromone, followed by an oxidation to yield the target carboxylic acid. The final product is then cleaved from the solid support.

Experimental Workflow Overview

The overall workflow for the solid-phase synthesis of this compound is depicted below.

G start Start: Wang Resin loading Step 1: Loading of 2-Hydroxyacetophenone start->loading vilsmeier Step 2: On-Resin Vilsmeier-Haack Reaction loading->vilsmeier Resin-bound 2-hydroxyacetophenone oxidation Step 3: On-Resin Oxidation vilsmeier->oxidation Resin-bound 3-formylchromone cleavage Step 4: Cleavage from Resin oxidation->cleavage Resin-bound This compound purification Purification cleavage->purification product Final Product: This compound purification->product

Figure 1: General workflow for the solid-phase synthesis of this compound.

Key Chemical Transformations

The core of this protocol involves the on-resin conversion of an immobilized 2-hydroxyacetophenone to the target this compound.

G resin_acetophenone Resin-Bound 2-Hydroxyacetophenone resin_formylchromone Resin-Bound 3-Formylchromone resin_acetophenone->resin_formylchromone Vilsmeier-Haack (POCl3, DMF) resin_carboxylic_acid Resin-Bound This compound resin_formylchromone->resin_carboxylic_acid Oxidation (e.g., NaClO2) final_product This compound (in solution) resin_carboxylic_acid->final_product Cleavage (TFA)

Figure 2: Key on-resin chemical transformations.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the solid-phase synthesis of this compound. Yields are estimates based on reported values for similar solid-phase and solution-phase reactions.[2][3]

ParameterValueUnitNotes
Resin Loading
Starting ResinWang Resin--
Loading of 2-hydroxyacetophenone0.5 - 1.0mmol/gDetermined by gravimetric analysis or spectroscopic methods.
On-Resin Reactions
Vilsmeier-Haack Reaction Yield70 - 85%Estimated based on cleavage of a small sample.
Oxidation Reaction Yield80 - 95%Estimated based on cleavage of a small sample.
Cleavage and Final Product
Cleavage Reagent95:2.5:2.5 TFA/TIS/H₂O-Trifluoroacetic acid / Triisopropylsilane / Water.
Overall Yield50 - 70%Based on initial resin loading.
Purity>90%After purification by preparative HPLC.

Detailed Experimental Protocols

Materials and Reagents:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading capacity)

  • 2-Hydroxyacetophenone

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium chlorite (B76162) (NaClO₂)

  • 2-Methyl-2-butene (B146552)

  • Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

Protocol 1: Loading of 2-Hydroxyacetophenone onto Wang Resin

  • Resin Swelling: Swell Wang resin (1.0 g, ~1.0 mmol) in anhydrous DCM (10 mL) in a solid-phase synthesis vessel for 30 minutes with gentle agitation.

  • Activation of Carboxylic Acid (if starting with a carboxylic acid derivative): In a separate flask, dissolve 2-hydroxyacetophenone (or a suitable derivative with a carboxylic acid linker) (3.0 mmol) in anhydrous DCM (10 mL). Add DIC (3.0 mmol) and DMAP (0.1 mmol). Stir at room temperature for 20 minutes.

  • Coupling: Drain the DCM from the swollen resin. Add the activated 2-hydroxyacetophenone solution to the resin. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping (Optional): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) (10 eq) and pyridine (B92270) (10 eq) in DCM for 2 hours.

  • Final Wash and Drying: Wash the resin as in step 4 and dry under vacuum.

Protocol 2: On-Resin Vilsmeier-Haack Reaction to form 3-Formylchromone

  • Resin Swelling: Swell the 2-hydroxyacetophenone-loaded resin (~1.0 g) in anhydrous DMF (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Vilsmeier Reagent Formation and Reaction: Cool the vessel to 0 °C in an ice bath. Slowly add POCl₃ (4.0 eq) to the resin suspension.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50 °C. Agitate the mixture for 24-48 hours.[1]

  • Quenching: Carefully quench the reaction by the slow addition of ice-water (10 mL) to the reaction vessel.

  • Washing: Drain the quenched reaction mixture. Wash the resin sequentially with water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum. At this stage, a small sample of the resin can be cleaved to analyze the formation of 3-formylchromone.

Protocol 3: On-Resin Oxidation to this compound

  • Resin Swelling: Swell the resin-bound 3-formylchromone (~1.0 g) in a mixture of tert-butanol (B103910) and DCM (1:1, 10 mL) for 30 minutes.

  • Preparation of Oxidation Reagent: In a separate flask, prepare a solution of sodium chlorite (10 eq) and sodium dihydrogen phosphate (5 eq) in water (5 mL).

  • Oxidation Reaction: Add 2-methyl-2-butene (10 eq) to the resin suspension, followed by the dropwise addition of the sodium chlorite solution.

  • Reaction Progression: Agitate the mixture at room temperature for 12-16 hours. Monitor the reaction progress by taking a small resin sample, cleaving it, and analyzing the product by LC-MS.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 4: Cleavage of this compound from the Resin

  • Resin Preparation: Place the dried resin-bound this compound (~1.0 g) in a cleavage vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail (10 mL) to the resin. Agitate the mixture at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with additional TFA (2 x 2 mL).

  • Precipitation: Concentrate the combined filtrate under reduced pressure. Add cold diethyl ether to the residue to precipitate the crude this compound.

  • Isolation and Purification: Centrifuge or filter the precipitate, wash with cold diethyl ether, and dry under vacuum. The crude product can be further purified by preparative HPLC.

Conclusion

This detailed protocol provides a robust and efficient method for the solid-phase synthesis of this compound. The use of a solid support simplifies the purification of intermediates and allows for a streamlined workflow. This methodology is amenable to the creation of libraries of chromone derivatives for screening in drug discovery programs. Researchers should optimize reaction times and reagent stoichiometry for their specific substrates and equipment.

References

Application Note: Quantitative Analysis of Chromone-3-carboxylic Acid using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Chromone-3-carboxylic acid. The method utilizes a C18 column with a simple isocratic mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, offering excellent peak symmetry and resolution. The described protocol is suitable for routine quality control, stability studies, and pharmacokinetic analysis of this compound in various sample matrices.

Introduction

This compound is a key heterocyclic compound and a valuable building block in the synthesis of various biologically active molecules.[1][2][3] Its derivatives have shown potential as antioxidant and anti-inflammatory agents.[1][3] Accurate and precise quantification of this compound is therefore crucial for research, development, and quality control in the pharmaceutical and chemical industries. This application note presents a validated HPLC method for its determination.

Experimental

Instrumentation: A standard HPLC system equipped with a UV-Vis detector was used for this analysis.

Chemicals and Reagents:

  • This compound reference standard (Purity ≥98%)[3]

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions: A reverse-phase HPLC method was developed and validated for the quantification of this compound. The optimal chromatographic conditions are summarized in the table below. A similar reverse-phase method has been successfully applied for the analysis of the related compound, Chromone-3-carboxaldehyde.[4]

ParameterCondition
HPLC Column C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase 25 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with H₃PO₄) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

Results and Discussion

The developed HPLC method provides a well-resolved peak for this compound with excellent symmetry. The retention time under the specified conditions was observed to be approximately 4.5 minutes. The method was validated for linearity, precision, accuracy, and sensitivity.

Linearity: The method demonstrated excellent linearity over a concentration range of 1-100 µg/mL. The calibration curve showed a correlation coefficient (R²) of greater than 0.999.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio and were found to be 0.1 µg/mL and 0.3 µg/mL, respectively, demonstrating the high sensitivity of the method.

Quantitative Data Summary

The quantitative performance of the analytical method is summarized in the table below:

ParameterResult
Retention Time (min) ~ 4.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3

Experimental Workflow Diagram

experimental_workflow prep Sample & Standard Preparation hplc HPLC System Setup prep->hplc Prepare Mobile Phase & Standards inject Sample Injection hplc->inject Equilibrate System separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect data Data Acquisition & Processing detect->data quant Quantification data->quant Peak Integration & Calibration

Caption: Experimental workflow for the HPLC quantification of this compound.

Detailed Protocol

1. Preparation of Mobile Phase (25 mM Phosphate Buffer pH 3.0 : Acetonitrile (60:40))

1.1. Phosphate Buffer Preparation (25 mM, pH 3.0): 1.1.1. Weigh 3.40 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of deionized water. 1.1.2. Adjust the pH of the solution to 3.0 ± 0.05 using orthophosphoric acid. 1.1.3. Filter the buffer solution through a 0.45 µm membrane filter.

1.2. Mobile Phase Preparation: 1.2.1. Mix 600 mL of the prepared phosphate buffer with 400 mL of acetonitrile. 1.2.2. Degas the mobile phase by sonication for 15 minutes or by using an online degasser.

2. Preparation of Standard Stock Solution (1000 µg/mL)

2.1. Accurately weigh 10 mg of this compound reference standard. 2.2. Transfer the standard to a 10 mL volumetric flask. 2.3. Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase. This compound is slightly soluble in methanol.[1][5] 2.4. Sonicate for 5 minutes to ensure complete dissolution.

3. Preparation of Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL)

3.1. Serially dilute the standard stock solution with the mobile phase to obtain working standard solutions at the desired concentrations.

4. Sample Preparation

4.1. Accurately weigh a suitable amount of the sample containing this compound. 4.2. Dissolve the sample in a known volume of mobile phase. The final concentration should fall within the linear range of the method. 4.3. Filter the sample solution through a 0.45 µm syringe filter before injection.

5. HPLC System Setup and Analysis

5.1. Set up the HPLC system according to the chromatographic conditions specified in the "Chromatographic Conditions" table. 5.2. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. 5.3. Inject 10 µL of each working standard solution in duplicate, starting from the lowest concentration. 5.4. Inject 10 µL of the prepared sample solution in duplicate. 5.5. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. 5.6. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound. The method can be effectively used for routine analysis in quality control and research laboratories.

References

Application Notes and Protocols: Fluorescent Labeling of Biomolecules using Chromone-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromone-3-carboxylic acid derivatives are a class of fluorescent compounds with promising applications in the life sciences. Their rigid, bicyclic structure provides a stable fluorophore scaffold that can be chemically modified to tune its photophysical properties. The carboxylic acid moiety at the 3-position serves as a convenient handle for conjugation to biomolecules, such as proteins and nucleic acids. Once activated, typically as an N-hydroxysuccinimide (NHS) ester, these derivatives can readily react with primary amines on biomolecules to form stable amide bonds. This allows for the covalent attachment of a fluorescent label, enabling the visualization and tracking of biological processes. These fluorescent probes have been utilized in various applications, including the detection of metal ions and imaging within living cells.[1]

This document provides detailed protocols for the synthesis of this compound, its activation to an NHS ester, and the subsequent labeling of proteins. It also includes a summary of the photophysical properties of a representative chromone-based fluorescent probe and a discussion of its potential applications in studying cellular signaling pathways.

Data Presentation

Compound/ProbeSubstituent(s)Excitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Molar Extinction Coefficient (ε)Notes
Chromone (B188151) Derivative (Theoretical)Longer alkyl chains--Favorable increase-Alkyl groups as weak electron donors enhance quantum yield.
Chromone Derivative (Theoretical)Cyclic amines (e.g., pyrrolidine)--Improved-Avoids group rotation compared to a simple amino group, enhancing optical properties.
Chromone Derivative (Theoretical)6-methoxy group--Increased-The electron-donating methoxy (B1213986) group at the 6-position enhances the fluorescence quantum yield.[2]
CP Probe (Experimental)Schiff base derivative345 nm[1]439 nm[1]Not ReportedNot ReportedUsed for the detection of Fe³⁺ in a DMSO/H₂O solution.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Oxo-4H-chromene-3-carboxylic acid

This protocol is adapted from a method described for the synthesis of various this compound derivatives.[2]

Materials:

Procedure:

  • Vilsmeier-Haack Formylation:

    • Synthesize chromone-3-carbaldehyde from the corresponding 2-hydroxyacetophenone using a Vilsmeier-Haack formylation reaction with DMF and POCl₃.[2]

  • Pinnick Oxidation:

    • Dissolve the synthesized chromone-3-carbaldehyde in a DCM-water mixture.

    • Add sodium chlorite and sulfamic acid to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography.

    • Upon completion, perform an aqueous workup to isolate the crude product.

    • Recrystallize the solid from an 80:20 methanol-water mixture to obtain pure 4-oxo-4H-chromene-3-carboxylic acid.[2]

Expected Outcome: The final product is a white solid with a melting point of 200-203 °C.[2]

Protocol 2: Synthesis of this compound N-hydroxysuccinimide (NHS) Ester

This protocol is a general method for the synthesis of NHS esters from carboxylic acids.

Materials:

  • 4-Oxo-4H-chromene-3-carboxylic acid

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF) (optional, for solubility)

Procedure:

  • Dissolve 4-Oxo-4H-chromene-3-carboxylic acid and 1.1 equivalents of N-hydroxysuccinimide in anhydrous DCM or THF. If solubility is an issue, a small amount of anhydrous DMF can be added.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.1 equivalents of DCC or EDC to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude NHS ester.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Fluorescent Labeling of Antibodies with this compound NHS Ester

This is a general protocol for labeling antibodies with NHS esters. The optimal dye-to-protein ratio may need to be determined empirically.

Materials:

  • Antibody solution (in a buffer free of primary amines, e.g., PBS)

  • This compound NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium bicarbonate solution, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS.

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding a calculated volume of 1 M sodium bicarbonate solution.

  • Dye Preparation:

    • Dissolve the this compound NHS ester in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved NHS ester to the antibody solution.

    • Gently mix by pipetting and incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the chromone dye.

Visualizations

Logical Workflow for Biomolecule Labeling

experimental_workflow cluster_synthesis Synthesis & Activation cluster_labeling Bioconjugation cluster_purification Purification & Analysis start This compound Synthesis activation NHS Ester Activation start->activation conjugation Labeling Reaction activation->conjugation biomolecule Biomolecule (e.g., Antibody) biomolecule->conjugation purification Purification (SEC) conjugation->purification analysis Characterization (DOL) purification->analysis

Caption: Workflow for labeling biomolecules with this compound derivatives.

Potential Application in Signaling Pathway Analysis

While direct evidence of this compound derivatives being used as fluorescent probes to study signaling pathways is limited, their anti-inflammatory properties suggest a potential role in modulating pathways like the TRAF6-ASK1-p38 MAPK cascade. Fluorescently labeled antibodies against key proteins in such pathways could be used for imaging and quantification.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 ASK1 ASK1 TRAF6->ASK1 p38 p38 MAPK ASK1->p38 Inflammation Inflammatory Response p38->Inflammation Chromone Chromone Derivative (Potential Inhibitor) Chromone->TRAF6 Inhibits ROS-dependent activation

Caption: Potential role of chromone derivatives in the TRAF6-ASK1-p38 signaling pathway.

Conclusion

This compound derivatives represent a versatile class of fluorophores for biomolecule labeling. The synthetic and labeling protocols provided herein offer a foundation for researchers to utilize these compounds in their studies. While more extensive characterization of the photophysical properties of their bioconjugates is needed, the existing data suggests their potential as valuable tools in fluorescence microscopy and other bio-imaging applications, potentially shedding light on complex cellular processes and signaling pathways.

References

Troubleshooting & Optimization

"troubleshooting low yield in Chromone-3-carboxylic acid synthesis"

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of this compound, a crucial intermediate for many biologically active compounds. [1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and often successful method involves a two-step process starting from a substituted 2-hydroxyacetophenone. [1][2]The first step is a Vilsmeier-Haack reaction to produce a chromone-3-carbaldehyde intermediate. [2][3]This intermediate is then oxidized to the final this compound. [2][4] Q2: Why is achieving a high yield for this synthesis often challenging?

A2: Low yields can result from several factors including incomplete reactions, the formation of stable side-products, degradation of the chromone (B188151) ring under harsh conditions, and difficulties in purification. [4][5]The specific reaction conditions, purity of starting materials, and choice of oxidant are all critical variables. [5][6] Q3: Which oxidation methods are used to convert the carbaldehyde intermediate to the carboxylic acid?

A3: Several oxidation reagents have been employed with varying success. The Pinnick oxidation, using sodium chlorite (B76162) (NaClO₂) and a scavenger like sulfamic acid, is a reliable method that has provided yields in the range of 53-61%. [2][3][7]While Jones' reagent is also documented, its success can be inconsistent. [2][4]Other methods include hydrolysis of 3-cyanochromones, though this can require harsh conditions. [4] Q4: Can the chromone ring open during the reaction?

A4: Yes, the γ-pyrone ring in the chromone structure is susceptible to opening under nucleophilic or strong basic conditions. [8][9]This can lead to the formation of enaminones or other rearranged products, significantly reducing the yield of the desired carboxylic acid. [8]Careful control of pH and reagent selection is necessary to prevent this side reaction.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis.

Problem 1: Low or No Yield of Chromone-3-carbaldehyde (Intermediate)
  • Possible Cause A: Inactive Vilsmeier-Haack Reagent. The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive and can decompose if not prepared and used under anhydrous conditions.

  • Suggested Solution A: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored reagents.

  • Possible Cause B: Poor Reactivity of the 2-hydroxyacetophenone. Electron-donating groups on the aromatic ring can sometimes lead to side reactions or purification issues due to the formation of byproducts from self-condensation. [6]* Suggested Solution B: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). [3][5]Consider adjusting the reaction temperature or time. If side products are prevalent, a different synthetic route may be necessary.

Problem 2: Low Yield During the Oxidation of Carbaldehyde to Carboxylic Acid
  • Possible Cause A: Incomplete Oxidation. The oxidizing agent may not be potent enough or may have been consumed before the reaction is complete.

  • Suggested Solution A: If using Pinnick oxidation, ensure the correct stoichiometry of sodium chlorite and sulfamic acid is used. [2]Monitor the reaction via TLC to confirm the disappearance of the starting aldehyde. Extending the reaction time may be beneficial. [5]

  • Possible Cause B: Product Degradation. The desired carboxylic acid product or the intermediate aldehyde can be unstable under harsh oxidative conditions (e.g., high temperature or extreme pH), leading to the formation of dark, tarry byproducts.

  • Suggested Solution B: Employ milder oxidation conditions. The Pinnick oxidation is performed at a controlled temperature (0-25 °C), which helps to minimize degradation. [7]Avoid excessively strong acids or bases during work-up.

  • Possible Cause C: Formation of Side Products. Unwanted side reactions, such as the opening of the pyrone ring, can compete with the desired oxidation. [8]* Suggested Solution C: Maintain careful control over the reaction pH. Using a buffered system or a scavenger like sulfamic acid during oxidation can help maintain optimal conditions and suppress side reactions. [2]

Problem 3: Difficulty in Product Purification
  • Possible Cause A: Co-crystallization with Impurities. The crude product may contain unreacted starting materials or side products with similar solubility, making purification by simple recrystallization difficult.

  • Suggested Solution A: Recrystallization from a mixed solvent system (e.g., methanol-water) can improve selectivity. [2]If impurities persist, column chromatography is a viable, albeit more complex, alternative.

  • Possible Cause B: Product is Highly Polar. Carboxylic acids can be challenging to purify using standard normal-phase silica (B1680970) gel chromatography.

  • Suggested Solution B: Consider using reversed-phase (C-18) flash chromatography for purification. [10]An acidic modifier (e.g., 0.1% TFA) in the mobile phase is often required to ensure good peak shape. [10]

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

Starting MaterialReaction StepsOxidation MethodReported Yield (%)Reference
2-hydroxyacetophenone1. Vilsmeier-Haack2. OxidationPinnick (NaClO₂)53 - 61[2][7]
2-hydroxyacetophenone1. Vilsmeier-Haack2. OxidationJones' ReagentUnsuccessful in some labs[2]
3-CyanochromoneHydrolysis55% H₂SO₄Up to 93[4]
3-FormylchromoneOxidationNaClO₂ / NH₂SO₃H48 - 82[4]

Experimental Protocols

Protocol: Synthesis of 4-Oxo-4H-chromene-3-carboxylic acid via Pinnick Oxidation

This protocol is adapted from a common and reliable synthetic route. [2][7] Step 1: Synthesis of 4-Oxo-4H-chromene-3-carbaldehyde (Intermediate) This step involves the Vilsmeier-Haack formylation of a 2-hydroxyacetophenone. The yields for this step are reported to be in the range of 46-94%. [2][3] Step 2: Oxidation to 4-Oxo-4H-chromene-3-carboxylic acid

  • Materials:

    • 4-Oxo-4H-chromene-3-carbaldehyde

    • Sodium chlorite (NaClO₂)

    • Sulfamic acid (NH₂SO₃H)

    • Dichloromethane (B109758) (DCM)

    • Water

    • Methanol

  • Procedure:

    • Dissolve the chromone-3-carbaldehyde intermediate in a mixture of dichloromethane (DCM) and water.

    • Cool the mixture in an ice bath to 0 °C.

    • In a separate flask, prepare an aqueous solution of sodium chlorite and sulfamic acid.

    • Add the sodium chlorite/sulfamic acid solution dropwise to the cooled aldehyde solution over 30 minutes, maintaining the temperature between 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. [7] 6. Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • Purify the solid product by recrystallization from a methanol-water mixture (e.g., 80:20) to obtain the pure 4-oxo-4H-chromene-3-carboxylic acid. [2]

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the general synthesis workflow and a logical troubleshooting process.

GAStart:2-HydroxyacetophenoneBStep 1: Vilsmeier-Haack(POCl3, DMF)A->BCIntermediate:Chromone-3-carbaldehydeB->CDStep 2: Oxidation(e.g., Pinnick Oxidation)C->DECrude Product:This compoundD->EFPurification(Recrystallization)E->FGFinal ProductF->G

Caption: General workflow for the synthesis of this compound.

GstartLow Yield Observedcheck_stepWhich step shows low yield?start->check_stepstep1Step 1: Aldehyde Formationcheck_step->step1Step 1step2Step 2: Oxidationcheck_step->step2Step 2purificationPost-Purificationcheck_step->purificationPurificationtlc1Monitor reaction by TLC.Is starting material consumed?step1->tlc1reagents1Check Vilsmeier reagent.Use anhydrous conditions.tlc1->reagents1Noconditions1Adjust reaction time/temp.Consider substrate reactivity.tlc1->conditions1Yes, butbyproductstlc2Monitor reaction by TLC.Is aldehyde consumed?step2->tlc2reagents2Check oxidant stoichiometry.Use milder conditions (Pinnick).tlc2->reagents2Noside_reactionsCheck for byproducts.Control pH to prevent ring opening.tlc2->side_reactionsYes, butbyproductsmethodOptimize recrystallization solvent.Consider C-18 chromatography.purification->method

Caption: Troubleshooting flowchart for low yield in chromone synthesis.

Technical Support Center: Optimization of Reaction Conditions for Chromone-3-carboxamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Chromone-3-carboxamides.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing Chromone-3-carboxamides?

A1: The most widely employed method involves a multi-step synthesis starting from substituted 2-hydroxyacetophenones.[1][2][3] This route typically includes:

  • Vilsmeier-Haack formylation of 2-hydroxyacetophenone (B1195853) to yield chromone-3-carbaldehyde.[1][3]

  • Oxidation of the carbaldehyde to chromone-3-carboxylic acid.[1][3]

  • Activation of the carboxylic acid, commonly by converting it to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂).[1][3][4]

  • Amidation of the activated acid with a desired amine in the presence of a base like triethylamine (B128534) to afford the final chromone-3-carboxamide.[1][3][4]

Q2: Are there alternative synthetic strategies to the traditional multi-step route?

A2: Yes, alternative methods have been developed. One notable approach is the palladium-catalyzed aminocarbonylation of 3-iodochromones.[5][6] This method can provide a more direct route to chromone-3-carboxamides and may offer advantages in terms of substrate scope and reaction conditions.

Q3: What are the key reaction parameters to optimize for improving the yield of Chromone-3-carboxamide?

A3: Several factors critically influence the reaction yield. These include the choice of catalyst, solvent, base, temperature, and reaction time.[7][8] For instance, in palladium-catalyzed reactions, the selection of the palladium source and ligands is crucial.[5] In the traditional acid chloride route, ensuring the complete conversion of the carboxylic acid to the acid chloride is important for a high yield in the subsequent amidation step.

Q4: How do substituents on the starting materials affect the reaction?

A4: The electronic and steric properties of substituents on the 2-hydroxyacetophenone or the amine can significantly impact the reaction's efficiency.[7]

  • Electron-withdrawing groups (EWGs) on the phenolic starting material can decrease its nucleophilicity, potentially slowing down the initial steps of chromone (B188151) ring formation and may necessitate stronger bases or higher temperatures.[7]

  • Electron-donating groups (EDGs) can increase the reactivity of the phenol (B47542) but might also lead to the formation of side products.[7]

Troubleshooting Guide

Problem 1: Low reaction yield.

Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature if starting material persists.[7]
Suboptimal Reaction Conditions Systematically optimize parameters such as catalyst, solvent, temperature, and base. For instance, in direct amidation, stronger bases like NaH might significantly improve yields compared to weaker bases like K₂CO₃.[8]
Side Product Formation The formation of isomeric coumarins can be a competing reaction. The choice of condensing agent can influence the product distribution.[7] Analyze the reaction mixture to identify major byproducts and adjust conditions to minimize their formation.
Purification Losses Significant product loss can occur during workup and purification. Re-evaluate extraction, crystallization, and chromatography procedures to minimize these losses.[7]

Problem 2: Difficulty in the oxidation of chromone-3-carbaldehyde to the carboxylic acid.

Potential Cause Suggested Solution
Inefficient Oxidizing Agent While various oxidizing agents can be used, the Pinnick oxidation (using sodium chlorite (B76162) and a scavenger) is often effective for this transformation, providing good yields.[1][3] Jones' reagent has also been attempted but may be less successful in some cases.[4]
Degradation of Starting Material or Product Ensure the reaction is performed under optimal temperature control, as excessive heat can lead to degradation.

Problem 3: The amidation step is not proceeding to completion.

Potential Cause Suggested Solution
Inefficient Activation of Carboxylic Acid Ensure the complete conversion of the this compound to its acid chloride. This can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the C=O stretch of the acid chloride).
Low Nucleophilicity of the Amine For less reactive amines, consider using a stronger activating agent for the carboxylic acid or employing a coupling agent such as PyBOP.[9]
Presence of Moisture The acid chloride intermediate is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis back to the carboxylic acid.

Experimental Protocols

General Procedure for the Synthesis of Chromone-3-carboxamides via the Acid Chloride Route [1][3][4]

  • Synthesis of Chromone-3-carbaldehyde: 2-hydroxyacetophenones are subjected to Vilsmeier-Haack formylation using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • Oxidation to this compound: The resulting chromone-3-carbaldehyde is oxidized. For a Pinnick oxidation, the aldehyde is treated with sodium chlorite (NaClO₂) and a scavenger like sulfamic acid in a suitable solvent system (e.g., a mixture of DCM and water).

  • Formation of Chromone-3-carbonyl Chloride: The dried this compound is suspended in an anhydrous solvent (e.g., dry DCM) under an inert atmosphere (e.g., N₂). Thionyl chloride (SOCl₂) is added, and the mixture is stirred to form the acid chloride in situ.

  • Amidation: The appropriate amine and a base such as triethylamine (Et₃N) are added to the solution of the in situ generated acid chloride. The reaction is typically stirred at room temperature for several hours.

  • Workup and Purification: The reaction mixture is worked up by washing with water and brine. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

Quantitative Data

Table 1: Optimization of Palladium-Catalyzed Domino Reaction for Chromone-3-carboxamide Synthesis [5]

EntryCatalyst (mol%)Base (mmol)SolventTemperature (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (5)Cs₂CO₃ (0.2)DMSO903087
2Pd(TFA)₂/PPh₃Cs₂CO₃ (0.2)DMSO9030Low
3Pd₂(dba)₃Cs₂CO₃ (0.2)DMSO9030Low

Table 2: Yields of Selected Chromone-3-carboxamides from the Acid Chloride Route [1][4]

CompoundAmine UsedYield (%)
N,N-Dimethyl-6-chloro-chromone-3-carboxamideDimethylamine48.9
N,N-6-Trimethyl-4-oxo-4H-chromene-3-carboxamideDimethylamine50.3
N,N-Dimethyl-6-methoxy-chromone-3-carboxamideDimethylamine53.93
N-Benzyl-4-oxo-4H-chromene-3-carboxamideBenzylamine60

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product 2-Hydroxyacetophenone 2-Hydroxyacetophenone Vilsmeier-Haack Vilsmeier-Haack 2-Hydroxyacetophenone->Vilsmeier-Haack Amine Amine Amidation Amidation Amine->Amidation Chromone-3-carbaldehyde Chromone-3-carbaldehyde Vilsmeier-Haack->Chromone-3-carbaldehyde Oxidation Oxidation Chromone-3-carboxylic_acid This compound Oxidation->Chromone-3-carboxylic_acid Acid_Chloride_Formation Acid Chloride Formation Chromone-3-carbonyl_chloride Chromone-3-carbonyl chloride Acid_Chloride_Formation->Chromone-3-carbonyl_chloride Chromone-3-carboxamide Chromone-3-carboxamide Amidation->Chromone-3-carboxamide Chromone-3-carbaldehyde->Oxidation Chromone-3-carboxylic_acid->Acid_Chloride_Formation Chromone-3-carbonyl_chloride->Amidation

Caption: Synthetic workflow for Chromone-3-carboxamide formation.

troubleshooting_low_yield cluster_investigation Investigation cluster_solutions Potential Solutions Low_Yield Low Yield Observed Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Low_Yield->Monitor_Reaction Analyze_Side_Products Analyze Side Products Low_Yield->Analyze_Side_Products Improve_Purification Improve Purification Technique Low_Yield->Improve_Purification Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Check_Purity->Optimize_Conditions Extend_Reaction Extend Reaction Time or Increase Temperature Monitor_Reaction->Extend_Reaction Modify_Reagents Modify Reagents to Minimize Side Reactions Analyze_Side_Products->Modify_Reagents

References

Technical Support Center: Purification of Crude Chromone-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Chromone-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities often originate from the synthetic route employed. Typically, these can include:

  • Unreacted Starting Materials: Such as the corresponding 2-hydroxyacetophenone.[1][2]

  • Intermediates: For instance, chromone-3-carbaldehyde if the synthesis involves its oxidation.[1][2][3]

  • Side-Products: Arising from incomplete reactions or side reactions, which can include aldol (B89426) condensation products or by-products from Vilsmeier-Haack or Pinnick oxidation reagents.[1][4]

  • Reagents: Residual acids, bases, or solvents used during the synthesis and work-up.

Q2: What is the general solubility profile of this compound?

A2: this compound is generally described as a pale cream to cream-colored crystalline powder.[5] It exhibits slight solubility in methanol (B129727), DMSO, and chloroform, and is generally insoluble in water.[6] This solubility profile is crucial for selecting an appropriate recrystallization solvent system.

Q3: Can this compound degrade during purification?

A3: Yes, the chromone (B188151) ring can be susceptible to ring-opening under certain conditions. Treatment with strong bases, such as sodium hydroxide, especially with heating, can lead to the formation of ω-formyl-2-hydroxyacetophenone.[7] Therefore, caution should be exercised when using strongly basic conditions during purification, for instance, in acid-base extractions.

Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range is a common indicator of impurities. Pure this compound typically has a sharp melting point in the range of 198-205 °C.[5][8] The presence of residual solvents or synthetic by-products can depress and broaden this range. Further purification is recommended.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Product "oils out" instead of crystallizing. 1. The melting point of the compound is lower than the boiling point of the solvent. 2. High concentration of impurities. 3. The solution is supersaturated.1. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. 2. Re-heat the solution and add more of the primary solvent. 3. Attempt trituration with a non-polar solvent like hexanes to induce solidification.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently saturated. 3. Lack of nucleation sites.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. 3. Add a seed crystal of pure this compound.
Low recovery of purified product. 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization during hot filtration. 3. Insufficient cooling time or temperature.1. Ensure the solution is cooled in an ice bath for an adequate amount of time to maximize precipitation. 2. Use a pre-heated funnel for hot filtration to prevent the product from crashing out. 3. Minimize the amount of solvent used for washing the collected crystals.
Poor purity improvement after recrystallization. 1. The chosen solvent system is not effective at excluding the specific impurities present. 2. Co-precipitation of impurities with the product.1. Experiment with different solvent systems. Good starting points for carboxylic acids include ethanol/water, methanol/water, or toluene.[9] 2. Consider a preliminary purification step, such as an acid-base extraction, to remove impurities with different chemical properties.
Acid-Base Extraction Issues
Problem Possible Cause(s) Troubleshooting Steps
Low recovery after re-acidification. 1. Incomplete extraction into the basic aqueous layer. 2. Insufficient acidification to precipitate the carboxylic acid. 3. The product has some solubility in the acidic aqueous solution.1. Perform multiple extractions with the basic solution to ensure complete transfer to the aqueous layer. 2. Check the pH of the aqueous layer after adding acid to ensure it is sufficiently acidic (pH < 4).[10] 3. After acidification, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Product precipitates as a sticky solid upon acidification. 1. Presence of impurities that inhibit crystallization. 2. Rapid precipitation leading to an amorphous solid.1. After acidification, extract the product into an organic solvent, dry the organic layer, and then attempt recrystallization. 2. Cool the basic aqueous solution in an ice bath before and during the slow, dropwise addition of acid to control the rate of precipitation.
Thin-Layer Chromatography (TLC) Issues
Problem Possible Cause(s) Troubleshooting Steps
Streaking of the product spot on the TLC plate. The acidic nature of the carboxylic acid interacts strongly with the silica (B1680970) gel stationary phase.Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system. This will keep the carboxylic acid in its protonated form, leading to a more compact spot.[11]
Poor separation of the product from impurities. The polarity of the solvent system is not optimal.Experiment with different solvent systems of varying polarity. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate).[11]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of crude this compound.

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. A mixture of methanol and water (e.g., 4:1 v/v) is often a good starting point. The ideal solvent should dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) to just dissolve the solid. Use a hot plate and a condenser to prevent solvent loss.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: If using a solvent pair, add the second, less-soluble solvent dropwise to the hot solution until a slight turbidity persists. Reheat to get a clear solution. Allow the flask to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This protocol describes the separation of this compound from neutral and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.[12][13]

  • Separation: Drain the lower aqueous layer containing the sodium salt of this compound into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining the aqueous extracts.

  • Back-Washing (Optional): To remove any entrained neutral or basic impurities, wash the combined aqueous extracts with a small portion of the organic solvent. Discard the organic wash.

  • Re-acidification: Cool the aqueous extract in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH < 4, check with pH paper). This compound should precipitate out.[10]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. Alternatively, the product can be extracted into an organic solvent, which is then dried and evaporated.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)
Recrystallization (Methanol/Water)8598.575
Recrystallization (Ethanol)8597.268
Acid-Base Extraction8595.085
Acid-Base Extraction followed by Recrystallization85>99.565

Note: The data in this table is illustrative and may vary depending on the nature and amount of impurities in the crude material.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Recrystallization Workflow Diagram

acid_base_extraction cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Crude Product in Organic Solvent extract Extract with aq. NaHCO3 start->extract separate Separate Layers extract->separate org_impurities Neutral/Basic Impurities separate->org_impurities Organic aq_salt Sodium Chromone-3-carboxylate separate->aq_salt Aqueous acidify Acidify with HCl aq_salt->acidify precipitate Precipitated Pure Acid acidify->precipitate isolate Isolate (Filter/Extract) precipitate->isolate pure_product Pure Product isolate->pure_product

Acid-Base Extraction Workflow

Purification Troubleshooting Logic

References

"side reactions and byproduct formation in the Vilsmeier-Haack formylation of chromones"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions and byproduct formation during the Vilsmeier-Haack formylation of chromones. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction in the context of chromone (B188151) synthesis?

The Vilsmeier-Haack reaction is a widely used and efficient one-step method for the synthesis of 3-formylchromones (4-oxo-4H-1-benzopyran-3-carboxaldehydes) from substituted 2-hydroxyacetophenones.[1] The reaction employs a Vilsmeier reagent, which is an electrophilic chloroiminium salt typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1] The process involves a double formylation of the starting 2-hydroxyacetophenone (B1195853), followed by intramolecular cyclization and dehydration to yield the 3-formylchromone product.[2]

Q2: What are the most common side reactions observed during the Vilsmeier-Haack formylation of chromones?

The most frequently encountered side reactions include:

  • Over-formylation: Introduction of more than one formyl group, leading to di-formylated or other polysubstituted byproducts, especially with highly activated substrates.[3]

  • Chlorination: Formation of chlorinated aromatic byproducts, particularly when using phosphorus oxychloride.[3]

  • Formation of tarry residues: Polymerization or decomposition of starting materials or products, often due to excessive heat.[4]

  • Incomplete reaction: Failure to achieve full conversion of the starting material.[4]

  • Formation of unexpected cyclized products: This can occur with certain substituted phenols or anilines.[3]

Q3: Why is my reaction yield of 3-formylchromone low?

Low yields can be attributed to several factors:

  • Suboptimal stoichiometry: An incorrect ratio of the Vilsmeier reagent to the substrate can lead to incomplete reactions or the formation of byproducts.[3]

  • Poor temperature control: The reaction is exothermic, and excessive temperatures can promote side reactions and decomposition.[3][4]

  • Presence of moisture: The Vilsmeier reagent is highly sensitive to moisture and will decompose in its presence, reducing the amount of active reagent available for the formylation.[4]

  • Impure reagents: The purity of DMF and POCl₃ is crucial for the successful formation of the Vilsmeier reagent and the subsequent reaction.[5]

Q4: How can I minimize the formation of byproducts?

Minimizing byproduct formation can be achieved by carefully controlling the reaction conditions:

  • Stoichiometry: Use a carefully optimized molar ratio of the Vilsmeier reagent to the substrate. A good starting point is a 1:1 to 1.5:1 ratio of the Vilsmeier reagent to the substrate.[3]

  • Temperature Control: Maintain a low and consistent reaction temperature, typically between 0°C and room temperature, especially during the formation of the Vilsmeier reagent and the addition of the substrate.[3]

  • Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the substrate can help to avoid localized high concentrations of the reagent and reduce the likelihood of over-formylation.[3]

  • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction once the starting material has been consumed and before significant amounts of byproducts have formed.[3]

Troubleshooting Guide

Issue 1: Formation of a Chlorinated Byproduct

Question: I am observing a chlorinated aromatic byproduct in my reaction mixture along with the desired 3-formylchromone. What is the cause, and how can I prevent it?

Answer: Chlorination is a known side reaction in the Vilsmeier-Haack reaction, especially when phosphorus oxychloride (POCl₃) is used to generate the Vilsmeier reagent. The chloroiminium salt itself can act as a chlorinating agent.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Higher temperatures can promote chlorination. It is crucial to run the reaction at the lowest effective temperature.[3]

  • Alternative Reagents: If chlorination remains a persistent issue, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction.[3]

  • Prompt Work-up: Ensure that the aqueous work-up is performed promptly and efficiently to hydrolyze the intermediate iminium salt and minimize contact time with any remaining reactive chlorine species.[3]

Issue 2: Over-formylation (Di-formylated Byproduct)

Question: My reaction is producing a significant amount of a di-formylated byproduct. How can I improve the selectivity for mono-formylation?

Answer: Over-formylation is a common problem, especially with highly activated aromatic or heteroaromatic substrates. This is typically caused by an excess of the Vilsmeier reagent or prolonged reaction times.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A 1:1 to 1.5:1 ratio is a good starting point for optimization.[3]

  • Order of Addition: Add the Vilsmeier reagent dropwise to a solution of the substrate to prevent localized high concentrations of the reagent.[3]

  • Temperature Control: Maintain a low reaction temperature (e.g., 0°C to room temperature) to manage the reaction rate and enhance selectivity.[6]

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and quench it as soon as the starting material is consumed to prevent the formation of the di-formylated product.[3]

Issue 3: Formation of a Tarry Residue

Question: My reaction mixture has turned into a dark, tarry mess. What could be the cause?

Answer: The formation of a tarry residue is often indicative of polymerization or decomposition of the starting materials or products.

Troubleshooting Steps:

  • Strict Temperature Control: The reaction is exothermic, and overheating can lead to decomposition. Use an ice bath to maintain a low and stable temperature, especially during the preparation of the Vilsmeier reagent and the addition of the substrate.[4]

  • Use Pure Reagents: Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation. Ensure that high-purity starting materials and anhydrous solvents are used.[4]

Data Presentation

Table 1: Effect of Vilsmeier Reagent to Substrate Ratio on Product Distribution

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Note: Data is generalized for a typical activated aromatic compound and illustrates the trend of increasing di-formylation with a higher excess of the Vilsmeier reagent.[3]

Table 2: Reported Yields for the Synthesis of Substituted Chromone-3-carbaldehydes

Starting Material (2-Hydroxyacetophenone Derivative)Product (Chromone-3-carbaldehyde Derivative)Reported Yield (%)
2-Hydroxyacetophenone4-Oxo-4H-chromene-3-carbaldehydeNot specified[7]
2-Hydroxy-5-methylacetophenone6-Methyl-4-oxo-4H-chromene-3-carbaldehyde80-90[1][8]
2,5-Dihydroxy-acetophenone6-Hydroxy-4-oxo-4H-chromene-3-carbaldehydeGood yields[9]
4-Chloro-3,5-dimethylphenol (multi-step)6-Chloro-5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehydeGood yields[10]

Experimental Protocols

Detailed Methodology for the Synthesis of 3-Formylchromone

This protocol describes a general procedure for the Vilsmeier-Haack formylation of a substituted 2-hydroxyacetophenone.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dimethylformamide (DMF, 3 equivalents).[7]

  • Cool the flask to 0-5°C in an ice bath.[7]

  • Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise from the dropping funnel, ensuring the temperature is maintained between 0-5°C.[7]

  • After the addition is complete, stir the mixture at this temperature for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).[7]

2. Formylation Reaction:

  • Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.[7]

  • Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5°C.[7]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[7]

  • Heat the mixture to 60-70°C and maintain this temperature for 2-4 hours.[7]

3. Reaction Monitoring:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

4. Work-up and Isolation:

  • After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring to hydrolyze the intermediate iminium salt. A precipitate of the crude product should form.[7]

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.[7]

  • Wash the solid thoroughly with cold water.[1]

5. Purification:

  • Dry the crude solid product.

  • Recrystallize the product from a suitable solvent, such as ethanol, to obtain the pure substituted 3-formylchromone.[1]

  • Characterize the final product using appropriate analytical techniques (e.g., M.P., IR, NMR).[1]

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation and Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate Double Formylation Intermediate Vilsmeier_Reagent->Intermediate + Substrate Substrate 2-Hydroxy- acetophenone Product 3-Formylchromone Intermediate->Product Cyclization & Dehydration

Caption: Mechanism of 3-Formylchromone Synthesis.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Stoichiometry Check Stoichiometry (1:1 to 1.5:1 ratio?) Start->Check_Stoichiometry Check_Temp Check Temperature (0-5°C for reagent formation?) Check_Stoichiometry->Check_Temp Yes Optimize_Addition Optimize Order of Addition? Check_Stoichiometry->Optimize_Addition No, Adjust Check_Reagents Check Reagent Purity (Anhydrous DMF, fresh POCl3?) Check_Temp->Check_Reagents Yes Check_Temp->Optimize_Addition No, Adjust Monitor_Reaction Monitor Reaction with TLC/LC-MS? Check_Reagents->Monitor_Reaction Yes Check_Reagents->Optimize_Addition No, Purify/Replace Monitor_Reaction->Optimize_Addition No, Implement monitoring Solution Improved Yield and Purity Monitor_Reaction->Solution Yes, Quench at optimal time Optimize_Addition->Solution Byproduct_Formation cluster_conditions Reaction Conditions cluster_byproducts Potential Byproducts Main_Reaction Vilsmeier-Haack Reaction Excess_Reagent Excess Vilsmeier Reagent High_Temp High Temperature Diformylation Di-formylated Product Excess_Reagent->Diformylation Chlorination Chlorinated Byproduct High_Temp->Chlorination

References

Technical Support Center: High-Purity Chromone-3-carboxylic Acid Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of Chromone-3-carboxylic acid to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: A mixed solvent system of methanol (B129727) and water is a highly effective choice for the recrystallization of this compound.[1] Methanol is a good solvent for dissolving the compound at elevated temperatures, while water acts as an anti-solvent, reducing its solubility upon cooling to promote crystal formation. An 80:20 methanol-water (v/v) mixture is a recommended starting point.[1]

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of forming solid crystals, can occur if the compound is highly impure or if the cooling process is too rapid. Here are several troubleshooting steps:

  • Re-heat and add more "good" solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional methanol to increase the solubility and then allow it to cool more slowly.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the solution: Introduce a tiny crystal of pure this compound (a "seed crystal") into the cooled, supersaturated solution to initiate crystallization.

  • Trituration: If an oil persists, you can try to solidify it by stirring it with a solvent in which it is insoluble, such as hexanes or petroleum ether.[2]

Q3: The yield of my recrystallized this compound is very low. What are the possible reasons?

A3: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. To remedy this, you can try to evaporate some of the solvent and cool the solution again.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently and for an adequate amount of time to maximize crystal formation. Cooling in an ice bath after the solution has reached room temperature can improve the yield.

Q4: My final product is still colored. How can I remove colored impurities?

A4: If your this compound solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.

Q5: How can I remove unreacted starting materials or other synthesis by-products?

A5: Recrystallization is an effective method for removing impurities that have different solubility profiles than your target compound. For acidic compounds like this compound, an acid-base extraction can be a powerful preliminary purification step before recrystallization. This involves dissolving the crude product in an organic solvent and extracting it with an aqueous base (like sodium bicarbonate). The acidic product will move to the aqueous layer as its salt, leaving neutral and basic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure acid.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
This compound does not dissolve in the hot solvent. Insufficient solvent. Incorrect solvent choice.Add more of the primary solvent (e.g., methanol) in small increments until the solid dissolves. Re-evaluate the solvent system. Consider alternatives like ethanol/water or acetic acid.
No crystals form upon cooling. Too much solvent was used. The solution is not sufficiently supersaturated.Gently boil off some of the solvent to increase the concentration and allow it to cool again. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Crystallization happens too quickly, forming a fine powder instead of distinct crystals. The solution was cooled too rapidly. The solution is too concentrated.Allow the solution to cool to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath. Re-heat the solution and add a small amount of additional "good" solvent.
The final product has a low melting point or a broad melting range. The product is still impure. The product is wet.Perform a second recrystallization. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound

This protocol is a general procedure for the purification of this compound using a methanol-water solvent system.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol to just cover the solid.

  • Heating: Gently heat the mixture while stirring. Add more methanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat a separate funnel and flask to prevent premature crystallization.

  • Addition of Anti-solvent: To the hot methanol solution, slowly add deionized water dropwise until the solution becomes slightly turbid (cloudy).

  • Re-heating: Gently re-heat the solution until the turbidity just disappears, creating a saturated solution at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask on a cork ring or wrap it in a paper towel. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 50:50 methanol-water solution to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (m.p. 202-205 °C) to remove all traces of solvent.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid B Add Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C Insoluble Impurities Present D Add Anti-solvent & Re-heat B->D No Insoluble Impurities C->D E Slow Cooling D->E F Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure this compound I->J High Purity Product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree cluster_oiling Oiling Out cluster_no_crystals No Crystal Formation cluster_low_yield Low Yield Start Recrystallization Issue Oiling Compound Oils Out Start->Oiling Liquid separation NoCrystals No Crystals Form Start->NoCrystals Clear solution remains LowYield Low Yield Obtained Start->LowYield Minimal product recovered Reheat Re-heat & Add More 'Good' Solvent Oiling->Reheat Scratch Scratch Flask Reheat->Scratch Seed Add Seed Crystal Scratch->Seed Evaporate Evaporate Some Solvent NoCrystals->Evaporate CoolLonger Cool for a Longer Period Evaporate->CoolLonger CheckSolvent Check for Excess Solvent LowYield->CheckSolvent CheckCooling Ensure Adequate Cooling CheckSolvent->CheckCooling

Caption: Troubleshooting decision tree for common recrystallization issues.

References

"alternative oxidizing agents for the synthesis of Chromone-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chromone-3-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue: Low or no yield when using Jones' Reagent for the oxidation of 3-formylchromone.

Possible Causes and Solutions:

  • Degradation of the Chromone (B188151) Ring: The strongly acidic conditions of the Jones' reagent can lead to the opening of the γ-pyrone ring, resulting in the formation of salicylic (B10762653) acid derivatives instead of the desired product.[1]

    • Solution: Carefully control the temperature of the reaction, keeping it between 15-20°C.[1] A lower temperature may slow down the degradation process. Titrate the 3-formylchromone solution with the Jones' reagent slowly, and monitor the reaction closely by TLC to avoid prolonged exposure to the acidic medium.

  • Over-oxidation: While the primary goal is to oxidize the aldehyde, other parts of the molecule can be susceptible to oxidation, leading to a complex mixture of byproducts.

    • Solution: Ensure that the reaction is quenched as soon as the starting material is consumed (as determined by TLC). The color change of the reaction mixture from orange to green/blue is also an indicator of the consumption of the Cr(VI) reagent.[2][3]

  • Substrate Purity: Impurities in the starting 3-formylchromone can interfere with the reaction.

    • Solution: Purify the 3-formylchromone by recrystallization or column chromatography before subjecting it to the Jones' oxidation.

Issue: The hydrolysis of chromone-3-carbonitrile to this compound is unsuccessful.

Possible Causes and Solutions:

  • Incomplete Hydrolysis: The nitrile group on the chromone ring can be resistant to hydrolysis.

    • Solution: Ensure that a sufficiently strong acid concentration and high temperature are used. A common method employs 55% sulfuric acid at elevated temperatures.[1] The reaction may require prolonged heating, so monitor the progress by TLC.

  • Side Reactions: Under harsh acidic conditions, the chromone ring itself can be susceptible to degradation.

    • Solution: If degradation is observed, consider a two-step procedure where the nitrile is first converted to the corresponding amide, which can then be hydrolyzed under milder conditions. However, one study reported that even this subsequent hydrolysis can be challenging.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most reliable alternative oxidizing agents to Jones' Reagent for the synthesis of this compound?

A1: The Pinnick oxidation, using sodium chlorite (B76162) (NaClO2) and a proton source like sulfamic acid, has been reported as a successful and reliable method, with yields ranging from 53-61%.[4] Another alternative is the use of an N-halogenosuccinimide (like NBS) followed by hydrolysis.[1][5]

Q2: I am observing multiple spots on my TLC plate after the oxidation reaction. What are the likely side products?

A2: Besides the unreacted starting material and the desired carboxylic acid, common side products can include salicylic acid derivatives (from ring-opening), and potentially over-oxidized products if the reaction is not carefully controlled. In the case of Pinnick oxidation, side reactions can occur if the hypochlorous acid byproduct is not effectively scavenged.[6]

Q3: Are there any non-chromium-based methods available for this oxidation?

A3: Yes, the Pinnick oxidation (using sodium chlorite) is a common non-chromium-based method.[4] The use of N-halogenosuccinimide followed by hydrolysis is another alternative that avoids heavy metals.[5] While less common for this specific transformation, other general methods for aldehyde oxidation, such as using potassium permanganate (B83412) (KMnO4) or silver oxide (Ag2O), could be explored, though they may require significant optimization.[1]

Q4: My Jones' oxidation reaction failed. How can I be sure my reagent was active?

A4: The Jones' reagent should have a characteristic orange color. During a successful oxidation, this color will change to a blue-green as the Cr(VI) is reduced to Cr(III).[2][3] If no color change is observed upon addition to your substrate, it could indicate a problem with the substrate or the reaction conditions, rather than the reagent itself. You can test the reagent on a simple secondary alcohol, like isopropanol (B130326), which should be readily oxidized to acetone (B3395972).

Data Presentation: Comparison of Oxidizing Agents

Oxidizing Agent/MethodTypical YieldAdvantagesDisadvantagesCitations
Pinnick Oxidation (NaClO2, Sulfamic Acid)53-61%Mild reaction conditions, good yields, avoids toxic heavy metals.Requires a scavenger for hypochlorite (B82951) byproduct.[4]
Jones' Reagent (CrO3, H2SO4)10-39%Inexpensive and readily available reagents.Low yields reported, harsh acidic conditions can cause ring-opening, uses a carcinogenic Cr(VI) reagent.[1][2][3]
N-Halogenosuccinimide (e.g., NBS) followed by hydrolysis56-100% (reported for a range of substrates)Good to excellent yields, avoids heavy metals.Two-step process, may require photochemical initiation.[1][5]
Hydrolysis of Chromone-3-carbonitrile (55% H2SO4)Variable (can be low)Alternative route when the aldehyde is not available.Harsh conditions can lead to low yields and side reactions; reported to be unsuccessful in some cases.[1][4]

Experimental Protocols

1. Pinnick Oxidation of 3-Formylchromone [4]

  • Materials: 3-formylchromone, sodium chlorite (NaClO2), sulfamic acid, dichloromethane (B109758) (DCM), water.

  • Procedure:

    • In a suitable flask, dissolve sodium chlorite (4.0 eq) in water.

    • To this solution, add 3-formylchromone (1.0 eq) and sulfamic acid (4.0 eq).

    • Add dichloromethane (DCM) to the mixture.

    • Stir the resulting biphasic mixture vigorously at room temperature for 3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).

    • Combine the organic phases, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.

    • Recrystallize the resulting solid from a methanol-water mixture (e.g., 80:20) to afford pure this compound.

2. Jones' Oxidation of 3-Formylchromone [1][7]

  • Materials: 3-formylchromone, Jones' Reagent (a solution of CrO3 in concentrated H2SO4, diluted with water), acetone.

  • Procedure:

    • Dissolve 3-formylchromone (1.0 eq) in acetone in a flask equipped with a dropping funnel and a thermometer.

    • Cool the solution to 15-20°C in a water bath.

    • Slowly add the Jones' Reagent dropwise to the stirred solution, maintaining the temperature between 15-20°C.

    • Continue the addition until a persistent orange color is observed.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, quench the reaction by adding isopropanol until the orange color disappears and a green precipitate forms.

    • Filter the mixture and wash the precipitate with acetone.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product cluster_oxidation Oxidation 2-Hydroxyacetophenone 2-Hydroxyacetophenone 3-Formylchromone 3-Formylchromone 2-Hydroxyacetophenone->3-Formylchromone Vilsmeier-Haack Formylation Pinnick Pinnick Oxidation (NaClO2) 3-Formylchromone->Pinnick Jones Jones' Reagent (CrO3) 3-Formylchromone->Jones NBS NBS, then Hydrolisis 3-Formylchromone->NBS Chromone-3-carboxylic_acid Chromone-3-carboxylic_acid Pinnick->Chromone-3-carboxylic_acid Jones->Chromone-3-carboxylic_acid NBS->Chromone-3-carboxylic_acid Troubleshooting_Jones_Oxidation Start Jones' Oxidation of 3-Formylchromone Fails Degradation Is there evidence of ring opening (e.g., salicylic acids by LC-MS)? Start->Degradation NoReaction Does the reaction mixture remain orange? Degradation->NoReaction No Sol_Degradation Lower reaction temperature (15-20°C) and add reagent slowly. Degradation->Sol_Degradation Yes ComplexMixture Is the TLC showing multiple unidentified spots? NoReaction->ComplexMixture No Sol_NoReaction Check purity of starting material. Verify activity of Jones' reagent with a control substrate. NoReaction->Sol_NoReaction Yes Sol_ComplexMixture Reduce reaction time and monitor closely by TLC to avoid over-oxidation. ComplexMixture->Sol_ComplexMixture Yes Alternative Consider alternative methods: Pinnick Oxidation or NBS/Hydrolysis. ComplexMixture->Alternative No Sol_Degradation->Alternative Sol_NoReaction->Alternative Sol_ComplexMixture->Alternative

References

Technical Support Center: Managing Decarboxylation in Chromone Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in managing decarboxylation as a side reaction in chromone (B188151) chemistry.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of chromone carboxylic acids, with a focus on preventing unintentional decarboxylation.

FAQs

Q1: What is decarboxylation in the context of chromone chemistry, and why is it a problem?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). In chromone chemistry, chromone-2-carboxylic acids and chromone-3-carboxylic acids are common intermediates or target molecules. Unintended decarboxylation leads to the formation of the corresponding chromone without the carboxylic acid functionality, reducing the yield of the desired product and complicating purification.

Q2: Which chromone derivatives are most susceptible to decarboxylation?

A2: Chromone-2-carboxylic acids and chromone-3-carboxylic acids are particularly prone to decarboxylation, especially under harsh reaction conditions such as high temperatures and the presence of strong acids or bases.[1][2] The position of the carboxylic acid group and the presence of other substituents on the chromone ring can influence the rate of this side reaction.

Q3: What are the primary factors that promote decarboxylation during chromone synthesis?

A3: The main factors that promote decarboxylation are:

  • High Temperature: Thermal energy can be sufficient to induce decarboxylation, particularly in the final stages of the synthesis or during purification.[3]

  • Strong Acids or Bases: Both acidic and basic conditions can catalyze the removal of the carboxyl group.[1][4]

  • Solvent Choice: Polar aprotic solvents can sometimes facilitate decarboxylation.

  • Microwave Irradiation: While microwave synthesis can accelerate the desired reaction, the high temperatures achieved can also increase the rate of decarboxylation if not carefully controlled.[5]

Troubleshooting Specific Issues

Issue 1: Low yield of desired chromone-2-carboxylic acid with the decarboxylated chromone as a major byproduct.

  • Potential Cause: The reaction temperature is too high.

  • Solution: Systematically lower the reaction temperature. For microwave-assisted syntheses, even a 20°C reduction (e.g., from 140°C to 120°C) can significantly decrease the amount of decarboxylation and improve the yield of the desired carboxylic acid.[5] Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that favors the desired product.

  • Potential Cause: Inappropriate base or base concentration.

  • Solution: The choice of base and its stoichiometry are critical. In the synthesis of 6-bromochromone-2-carboxylic acid, for example, using sodium methoxide (B1231860) (NaOMe) as the base has been shown to be effective.[6] Optimizing the number of equivalents of the base can also improve the yield.

  • Potential Cause: Reaction time is too long.

  • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the product via decarboxylation.[5]

Issue 2: Significant decarboxylation of chromone-3-carboxylic acid is observed during synthesis or workup.

  • Potential Cause: The presence of primary or secondary amines in the reaction mixture.

  • Solution: In the presence of primary and secondary amines, this compound can undergo pyrone ring opening followed by decarboxylation.[4][7] If the desired reaction involves these amines, consider using milder reaction conditions, such as lower temperatures and shorter reaction times. Protecting the carboxylic acid group as an ester and hydrolyzing it under carefully controlled mild conditions in a later step might be a viable strategy.

  • Potential Cause: Acid-catalyzed decarboxylation during workup.

  • Solution: If using acidic conditions for workup or purification, maintain a low temperature and minimize the exposure time to the acid. Alternatively, explore purification methods that do not require acidic conditions, such as crystallization from a suitable solvent system.

Quantitative Data

The following tables summarize the impact of various reaction parameters on the yield of chromone-2-carboxylic acid synthesis, providing a basis for optimizing reaction conditions to minimize decarboxylation.

Table 1: Effect of Temperature on the Yield of 6-Bromochromone-2-carboxylic Acid [5]

EntryTemperature (°C)Time (min)Yield (%)
11201530
21401519

Reaction Conditions: Microwave-assisted synthesis using 5'-bromo-2'-hydroxyacetophenone (B72681), ethyl oxalate (B1200264), NaOMe in EtOH, followed by hydrolysis with HCl.

Table 2: Effect of Base and Solvent on the Yield of 6-Bromochromone-2-carboxylic Acid at 120°C [5]

EntryBase (equiv.)SolventTime (min)Yield (%)
1EtONa (1)EtOH1011
2NaOMe (1)MeOH1015
3NaOMe (2)MeOH1587

Reaction Conditions: Microwave-assisted synthesis using 5'-bromo-2'-hydroxyacetophenone and ethyl oxalate, followed by hydrolysis with HCl.

Table 3: Yields of Various Substituted Chromone-2-carboxylic Acids Synthesized under Optimized Microwave Conditions [5]

CompoundSubstituentYield (%)
4BH54
5B6-F78
6B6-Cl85
7B7-Me72
8B7-OMe93
9B8-Me65
10B8-OMe81

Optimized Conditions: NaOMe (2 equiv.), ethyl oxalate (3 equiv.) in MeOH at 120°C for 15 min, followed by hydrolysis with 4 M HCl at 120°C for 20 min.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic Acid (Optimized to Minimize Decarboxylation) [5][8]

This protocol is optimized to favor the formation of the carboxylic acid and minimize the decarboxylated byproduct.

Materials:

  • 5'-bromo-2'-hydroxyacetophenone

  • Ethyl oxalate

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, 4 M)

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe vial, add 5'-bromo-2'-hydroxyacetophenone (1 equiv.), ethyl oxalate (3 equiv.), and sodium methoxide (2 equiv.) to methanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 15 minutes.

  • After cooling the reaction mixture to room temperature, add 4 M HCl.

  • Irradiate the mixture again in the microwave reactor at 120°C for 20 minutes.

  • Cool the reaction mixture. The product will precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain 6-bromochromone-2-carboxylic acid.

Protocol 2: Synthesis of 3-Formylchromone via Vilsmeier-Haack Reaction [7]

This protocol describes the synthesis of a key intermediate for many this compound derivatives. Careful temperature control is important to avoid side reactions.

Materials:

Procedure:

  • Cool dimethylformamide (3 equiv.) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equiv.) dropwise to the cooled DMF with stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2'-hydroxyacetophenone (1 equiv.) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, then heat to 60-70°C for 2-3 hours.

  • Cool the mixture and pour it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Filter the precipitated product, wash with water, and recrystallize from ethanol (B145695) to obtain 3-formylchromone.

Visualizations

Mechanism of Thermal Decarboxylation of a Chromone-2-carboxylic Acid

Caption: Pericyclic mechanism of thermal decarboxylation.

Experimental Workflow for Minimizing Decarboxylation

Experimental_Workflow Workflow to Minimize Decarboxylation start Start: Synthesis of Chromone Carboxylic Acid reagents Combine Reactants: - 2'-hydroxyacetophenone derivative - Oxalate/other acylating agent - Optimized base (e.g., NaOMe) - Appropriate solvent (e.g., MeOH) start->reagents reaction Microwave Irradiation (e.g., 120°C, 15 min) reagents->reaction hydrolysis Acid Hydrolysis (e.g., 4 M HCl, 120°C, 20 min) reaction->hydrolysis workup Workup: - Cool reaction mixture - Filter precipitate - Wash with cold water - Dry hydrolysis->workup product Final Product: Chromone Carboxylic Acid workup->product

Caption: Microwave-assisted synthesis workflow.

Troubleshooting Flowchart for Decarboxylation Side Reaction

Troubleshooting_Flowchart Troubleshooting Decarboxylation start Low yield of desired chromone carboxylic acid? check_temp Is reaction temperature > 120°C? start->check_temp Yes lower_temp Action: Lower temperature (e.g., to 120°C or below) check_temp->lower_temp Yes check_base Is base choice/amount optimal? check_temp->check_base No end Yield Improved lower_temp->end optimize_base Action: Screen bases (e.g., NaOMe) and optimize equivalents check_base->optimize_base No check_time Is reaction time prolonged? check_base->check_time Yes optimize_base->end reduce_time Action: Monitor reaction by TLC/LC-MS and reduce reaction time check_time->reduce_time Yes check_time->end No reduce_time->end

Caption: A logical guide to troubleshooting decarboxylation.

References

Validation & Comparative

A Comparative Guide to the Analysis of Chromone-3-carboxylic Acid: HPLC-UV and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of Chromone-3-carboxylic acid, a robust and validated analytical method is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against alternative analytical techniques, namely Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis (CE). The information presented is supported by typical performance data and detailed experimental protocols to aid in method selection and implementation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of chromophoric compounds like this compound. The method's validation ensures its suitability for its intended purpose, providing confidence in the accuracy and precision of the results.[1]

Experimental Protocol: HPLC-UV Method

A hypothetical, yet representative, validated HPLC-UV method for the analysis of this compound is detailed below. This protocol is based on common practices for the analysis of small acidic organic molecules.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B52724) (B) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Summary

The following table summarizes the typical validation parameters for the described HPLC-UV method, in accordance with International Council for Harmonisation (ICH) guidelines.

Validation ParameterTypical Performance
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD)
    - Repeatability (Intra-day)< 1.5%
    - Intermediate Precision (Inter-day)< 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL
Specificity No interference from blank and placebo
Robustness Unaffected by minor changes in flow rate, temperature, and mobile phase composition
Workflow for HPLC-UV Method Validation

The validation of an HPLC-UV method follows a logical sequence of experiments to demonstrate its reliability.

start Method Development & Optimization system_suitability System Suitability Testing start->system_suitability specificity Specificity / Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Validation Report robustness->documentation system_suitability->specificity

HPLC-UV method validation workflow.

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust technique, other methods can offer advantages in terms of sensitivity or different selectivity. Here, we compare the HPLC-UV method with Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis (CE).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. For carboxylic acids that are poorly retained on reversed-phase columns, derivatization may be employed to enhance chromatographic performance and ionization efficiency.[2][3][4] An LC-MS/MS method for a structurally related compound, 8-Methoxy-chroman-3-carboxylic acid, has been developed, suggesting this is a viable approach.[5]

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field.[6][7] It is a high-efficiency separation technique that requires minimal sample and solvent consumption.[7] CE is well-suited for the analysis of charged species like acidic drugs.[5]

Performance Comparison

The following table provides a comparative overview of the typical performance characteristics of HPLC-UV, LC-MS, and CE for the analysis of this compound.

FeatureHPLC-UVLC-MSCapillary Electrophoresis (CE)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection.Separation based on electrophoretic mobility in a capillary.
Specificity Good, but susceptible to interference from compounds with similar retention times and UV spectra.Excellent, based on mass-to-charge ratio, providing high confidence in identification.High, based on charge-to-size ratio.
Sensitivity (Typical LOQ) ~ 0.7 µg/mL< 1 ng/mL (highly dependent on ionization efficiency)~ 1 µg/mL
Linearity (R²) > 0.999> 0.995> 0.998
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Sample Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighModerate
Ease of Use Relatively straightforward.More complex, requires specialized expertise.Requires expertise in CE method development.
Visual Comparison of Analytical Methods

The choice of analytical method often involves a trade-off between sensitivity, cost, and specificity. The following diagram illustrates a qualitative comparison of these key attributes for the discussed techniques.

cluster_hplcuv HPLC-UV cluster_lcms LC-MS cluster_ce Capillary Electrophoresis hplcuv_cost Cost: Moderate lcms_cost Cost: High hplcuv_sens Sensitivity: Moderate hplcuv_spec Specificity: Good ce_cost Cost: Moderate lcms_sens Sensitivity: Very High lcms_spec Specificity: Excellent ce_sens Sensitivity: Good ce_spec Specificity: High

Comparison of analytical method attributes.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis. The HPLC-UV method stands out as a robust, cost-effective, and reliable technique for routine quality control and quantitative analysis where high sensitivity is not the primary concern. For applications demanding higher sensitivity and specificity, such as in bioanalytical studies, LC-MS is the superior choice, albeit with higher instrumentation and operational costs. Capillary Electrophoresis offers a high-efficiency alternative with low sample and solvent consumption, making it a "green" analytical option suitable for high-throughput screening. This guide provides the foundational information to make an informed decision based on the analytical needs of your research.

References

A Comparative Guide to the Antioxidant Activity of Chromone-3-carboxylic Acid and Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of Chromone-3-carboxylic acid against those of well-characterized flavonoids. While flavonoids are renowned for their potent antioxidant effects, this document aims to objectively place the potential of this compound in this context, supported by available data and detailed experimental methodologies.

Overview of Antioxidant Activity

Antioxidants are crucial molecules that can inhibit the oxidation of other molecules, a chemical reaction that can produce free radicals. These free radicals can start chain reactions that damage cells, contributing to aging and various diseases. The effectiveness of an antioxidant is often measured by its ability to scavenge these free radicals or to reduce oxidizing agents.

Flavonoids , a diverse group of polyphenolic compounds found in many plants, are widely recognized for their significant antioxidant properties.[1] This activity is attributed to their specific chemical structure, which allows them to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them.[2]

This compound is a derivative of chromone, a core structure also found in flavonoids.[3][4] While its structural similarity to flavonoids suggests potential antioxidant capabilities, there is a notable lack of direct quantitative studies measuring its free radical scavenging or reducing power. Existing literature primarily discusses its potential as an electron scavenger and its role in charge transfer processes, indicating a theoretical basis for antioxidant activity.[3][4]

Quantitative Comparison of Antioxidant Activity

To provide a clear comparison, the following table summarizes the antioxidant activities of three representative flavonoids—Quercetin, Catechin, and Luteolin (B72000)—as measured by common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay.

Note: Currently, there is a lack of published, peer-reviewed data providing specific IC50, TEAC, or FRAP values for this compound. The table, therefore, highlights the established antioxidant capacities of flavonoids for reference.

CompoundAssayMolar Concentration (µM)ResultReference(s)
Quercetin DPPHIC50: 0.74 - 15.9Lower IC50 indicates higher activity[5][6]
ABTSTEAC: ~2.0 - 4.7Higher TEAC indicates higher activity[7][8]
FRAP3.02 (x Trolox)Higher value indicates higher activity[9]
Catechin DPPHIC50: 3.4 - 18.3Lower IC50 indicates higher activity[10][11]
ABTSTEAC: ~1.5Higher TEAC indicates higher activity[7]
FRAP689.4 µM Fe2+/LHigher value indicates higher activity[10][11]
Luteolin DPPHIC50: 7.48 - 26.3Lower IC50 indicates higher activity[12][13]
ABTSIC50: 17.3 µMLower IC50 indicates higher activity[14]
FRAP573.1 µM Fe2+/LHigher value indicates higher activity[10][11]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to evaluate the free radical scavenging ability of antioxidants.[12][15] DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from purple to yellow, which is measured spectrophotometrically.[12][15]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.[16]

  • Sample Preparation: The test compounds (this compound, flavonoids) and a positive control (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample.[12]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[15]

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[12][15]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against concentration.[12]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[5] The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[5]

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[5][9] The mixture is incubated in the dark at room temperature for 12-16 hours.[5]

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.[5]

  • Reaction: Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.[17]

  • Absorbance Measurement: The decrease in absorbance is measured at 734 nm.[5]

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.[18]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[6][19] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[16]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[20]

  • Reaction: The FRAP reagent is mixed with the test sample.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 4-30 minutes).[19]

  • Absorbance Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.[20]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a known ferrous standard solution (e.g., FeSO₄). The results are often expressed as Fe²⁺ equivalents or in relation to a standard antioxidant like Trolox.[18]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows of the antioxidant assays described.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix DPPH Solution with Samples/Control DPPH_Solution->Mix Test_Samples Prepare Test Compounds (Serial Dilutions) Test_Samples->Mix Positive_Control Prepare Positive Control (e.g., Ascorbic Acid) Positive_Control->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at ~517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow of the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Generate_ABTS_Radical Generate ABTS Radical Cation (ABTS + Persulfate) Dilute_ABTS Dilute to Abs ~0.7 at 734 nm Generate_ABTS_Radical->Dilute_ABTS Mix_Reagents Mix ABTS Radical with Samples/Standard Dilute_ABTS->Mix_Reagents Prepare_Samples Prepare Test Compounds & Trolox Standard Prepare_Samples->Mix_Reagents Incubate_Reaction Incubate (e.g., 6 min) Mix_Reagents->Incubate_Reaction Measure_Abs Measure Absorbance at 734 nm Incubate_Reaction->Measure_Abs Calculate_TEAC Calculate TEAC Value Measure_Abs->Calculate_TEAC

Caption: Workflow of the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_FRAP_Reagent Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) Mix_FRAP_Sample Mix FRAP Reagent with Samples/Standard Prepare_FRAP_Reagent->Mix_FRAP_Sample Prepare_Samples_Standard Prepare Test Compounds & FeSO4 Standard Prepare_Samples_Standard->Mix_FRAP_Sample Incubate_FRAP Incubate at 37°C Mix_FRAP_Sample->Incubate_FRAP Measure_Absorbance_FRAP Measure Absorbance at 593 nm Incubate_FRAP->Measure_Absorbance_FRAP Calculate_FRAP_Value Calculate FRAP Value (Fe2+ Equivalents) Measure_Absorbance_FRAP->Calculate_FRAP_Value

Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) Assay.

Conclusion and Future Directions

Flavonoids such as quercetin, catechin, and luteolin are well-established antioxidants with their activities robustly quantified across multiple standard assays. In contrast, while this compound possesses a chemical scaffold suggestive of antioxidant potential, there is a clear gap in the literature regarding its experimental evaluation.

This guide serves to highlight this disparity and to provide the necessary experimental frameworks for such an investigation. Future research should focus on performing direct, comparative antioxidant assays on this compound to quantitatively determine its IC50, TEAC, and FRAP values. These studies will be critical in ascertaining its true potential as an antioxidant and for guiding its potential applications in drug development and other scientific fields.

References

"in vitro anticancer activity of Chromone-3-carboxylic acid derivatives against cancer cell lines"

Author: BenchChem Technical Support Team. Date: December 2025

Chromone-3-carboxylic acid derivatives have emerged as a promising class of compounds in anticancer drug discovery, exhibiting a wide range of cytotoxic and pro-apoptotic activities against various cancer cell lines. This guide provides a comparative analysis of the in vitro anticancer performance of these derivatives, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in their endeavors.

Comparative Anticancer Activity

The in vitro cytotoxic effects of various chromone (B188151) derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in the tables below.

Table 1: Anticancer Activity of 3,3'-carbonyl-bis(chromones) and 3-(5-(benzylideneamino)thiozol-3-yl)-2H-chromen-2-ones
CompoundCancer Cell LineIC50 (µM)
1c HeLaPotent
1d K-562Potent
1f MCF-7Potent
7c MCF-7Potent
7h K-562Potent
7i HeLaPotent

Source: Adapted from research on the anti-proliferative effects of chromones.[1][2]

Table 2: Anticancer Activity of Furoxan Derivatives of Chromone
CompoundCancer Cell LineIC50 (µM)
15a K-562Potent
15a HepG2Data not specified
15a MCF-7Data not specified
15a HCT-116Data not specified
15a B16Data not specified

Source: Adapted from studies on antiproliferative chromone derivatives.[3][4][5]

Table 3: Anticancer Activity of Chromone Analogs from Penicillium citrinum
CompoundCancer Cell LineIC50 (µM)
Epiremisporine F (1) HT-2944.77 ± 2.70
A54977.05 ± 2.57
Epiremisporine G (2) HT-2935.05 ± 3.76
A54952.30 ± 2.88
Epiremisporine H (3) HT-2921.17 ± 4.89
A54931.43 ± 3.01

Source: Adapted from research on chromone derivatives from marine-derived fungi.[6][7]

Table 4: Anticancer Activity of Nitrogen Mustard Derivatives of Chromone
CompoundCancer Cell LineIC50 (µM)
Methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoate MCF-71.83
MDA-MB-2311.90

Source: Adapted from studies on chromone-nitrogen mustard derivatives.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to determine the anticancer activity of chromone derivatives.

Cell Viability Assay (MTT Assay)

The anti-proliferative effect of chromone derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, K-562, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the chromone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis Analysis by Flow Cytometry

Flow cytometry is employed to quantify the extent of apoptosis induced by the compounds.

  • Cell Treatment: Cells are treated with the chromone derivatives at their respective IC50 concentrations for a defined period.

  • Cell Harvesting and Staining: The cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

The effect of chromone derivatives on cell cycle progression is analyzed by flow cytometry.

  • Cell Treatment and Fixation: Cells are treated with the compounds, harvested, and then fixed in cold ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then determined.

Signaling Pathways and Mechanisms of Action

Several studies have indicated that chromone derivatives exert their anticancer effects through the induction of apoptosis and cell cycle arrest.

dot

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of this compound derivatives cell_culture Cancer Cell Line Culture (e.g., MCF-7, HeLa, K-562) synthesis->cell_culture Test Compounds mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Flow Cytometry, DAPI Staining) cell_culture->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle_assay western_blot Western Blot for Protein Expression cell_culture->western_blot data_analysis IC50 Determination & Statistical Analysis mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for evaluating the in vitro anticancer activity of chromone derivatives.

One of the key mechanisms is the induction of apoptosis through the mitochondrial pathway.[3][4] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death. For instance, compound 15a has been shown to increase the expression of pro-apoptotic proteins such as Bax, Bad, HtrA2, and Trail R2/DR5.[3][4] Similarly, epiremisporine H (compound 3) induces apoptosis in HT-29 cells via the Bcl-2, Bax, and caspase-3 signaling cascades.[6][7]

dot

apoptosis_pathway Apoptosis Signaling Pathway cluster_stimulus External Stimulus cluster_regulation Apoptosis Regulation cluster_execution Execution Phase chromone_derivative Chromone Derivative (e.g., Compound 15a, Epiremisporine H) bax Upregulation of Pro-apoptotic Proteins (Bax, Bad) chromone_derivative->bax bcl2 Downregulation of Anti-apoptotic Proteins (Bcl-2) chromone_derivative->bcl2 mitochondria Mitochondrial Disruption bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Cascade Activation (e.g., Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Simplified signaling pathway for apoptosis induced by chromone derivatives.

Furthermore, some chromone derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[1][2][3] For example, certain derivatives can induce G2 or S-phase arrest in cancer cells.[1][2] Compound 15a has been shown to cause S-phase cell cycle arrest in a concentration-dependent manner in K562 cells.[3][4] This disruption of the cell cycle is another key contributor to their overall anticancer activity.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Chromone-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of chromone-3-carboxylic acid analogs, detailing their structure-activity relationships (SAR) across various biological targets. By presenting quantitative data, experimental protocols, and visual pathway diagrams, this document serves as a critical resource for designing next-generation therapeutics based on the versatile chromone (B188151) scaffold.

The chromone ring system is a prominent feature in many biologically active compounds, leading to its designation as a "privileged scaffold" in medicinal chemistry.[1] Derivatives of this compound, in particular, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties.[2][3][4] Understanding the relationship between the structural modifications of these analogs and their resulting biological activity is paramount for the rational design of potent and selective therapeutic agents.

This guide synthesizes experimental data from various studies to provide a clear comparison of this compound analogs and their derivatives, focusing on key biological targets such as monoamine oxidase (MAO), autotaxin (ATX), and the breast cancer resistance protein (ABCG2).

Comparative Analysis of Biological Activities

The therapeutic potential of this compound analogs is underscored by their varied biological activities. The following tables summarize the quantitative data from several key studies, highlighting the impact of structural modifications on inhibitory potency.

Monoamine Oxidase (MAO) Inhibition

This compound has been identified as a potent and selective inhibitor of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases.[5][6][7] The position of the carboxylic acid group on the chromone scaffold is critical for its inhibitory activity.

Table 1: SAR of Chromone Carboxylic Acids as MAO Inhibitors [5]

CompoundTargetIC50 (µM)Selectivity
This compoundhMAO-B0.048High
Chromone-2-carboxylic acidhMAO-AInactive-
hMAO-BInactive-

Note: IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

The data clearly indicates that the placement of the carboxylic acid at the 3-position is essential for potent hMAO-B inhibition, while the 2-position analog is devoid of activity against both MAO isoforms.[5][6][7]

Autotaxin (ATX) Inhibition

Recent research has explored chromone-based compounds as inhibitors of autotaxin (ATX), a key enzyme in lysophosphatidic acid synthesis, which is involved in cancer progression and inflammation.[8] SAR studies have revealed important structural features for potent ATX inhibition.

Table 2: SAR of Chromone Derivatives as Human Autotaxin-β (hATX-β) Inhibitors [8]

Compound IDR1 (Position 7)R2 (Linker to Indole)R3 (Indole N-substitution)hATX-β IC50 (nM)
Analog 1OH-CH2-H>10000
Analog 2OHDirect LinkageH280
Analog 3OHDirect LinkagePentyl2.5
Analog 4HDirect LinkagePentyl18

Note: This table summarizes key SAR insights. Hydroxylation at position 5 was also noted as beneficial for potent ATX inhibition.[8]

Key insights from this series include the preference for a direct linkage between the chromone and indole (B1671886) moieties and the significant enhancement of inhibitory activity with N-alkylation of the indole, suggesting the presence of a hydrophobic pocket in the enzyme's active site.[8]

Inhibition of Breast Cancer Resistance Protein (ABCG2)

A series of chromone derivatives have been synthesized and evaluated for their ability to inhibit the breast cancer resistance protein (ABCG2), an ATP-binding cassette transporter responsible for multidrug resistance in cancer.[9]

Table 3: SAR of Chromone Derivatives as ABCG2 Inhibitors [9]

CompoundR1 (Position 5)R2 (Amide Nitrogen)Inhibition of Mitoxantrone (B413) Efflux
Chromone 14-bromobenzyloxyHPotent
Derivative4-bromobenzyloxyCH3Significantly Altered (Reduced)
DerivativeHHReduced

The study identified the 4-bromobenzyloxy substituent at position 5 and the methoxyindole moiety as crucial for potent inhibition of both mitoxantrone efflux and basal ATPase activity.[9] Interestingly, methylation of the central amide nitrogen dramatically reduced the high affinity for ABCG2, highlighting a critical and previously unexplored inhibitory moiety.[9]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of SAR data. Below are summaries of key experimental protocols cited in the literature.

Synthesis of Chromone-3-Carboxylic Acids

A common synthetic route to chromone-3-carboxylic acids involves a two-step process starting from the corresponding 2-hydroxyacetophenones.[2][10]

  • Vilsmeier-Haack Formylation: The 2-hydroxyacetophenones are first subjected to Vilsmeier-Haack formylation to yield chromone-3-carbaldehydes.[2]

  • Pinnick Oxidation: The resulting carbaldehydes are then oxidized using sodium chlorite (B76162) and sulfamic acid to afford the desired chromone-3-carboxylic acids.[2][10]

The synthesis of carboxamide analogs is typically achieved by converting the carboxylic acid to the corresponding acid chloride, followed by reaction with various amines.[2][11]

In Vitro Autotaxin (ATX) Inhibition Assay

The inhibitory activity of compounds against ATX is often determined using a fluorescence-based assay that quantifies the amount of choline (B1196258) produced from the ATX-catalyzed hydrolysis of lysophosphatidylcholine (B164491) (LPC).[8]

Materials: [8]

  • Recombinant human autotaxin (ATX)

  • Lysophosphatidylcholine (LPC) (substrate)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Assay buffer

  • Test compounds dissolved in DMSO

  • 96-well microplate

Procedure: [8]

  • Prepare a reaction mixture containing Amplex® Red reagent, HRP, and choline oxidase in the assay buffer.

  • Add the test compounds at various concentrations to the wells of the microplate.

  • Initiate the enzymatic reaction by adding the LPC substrate.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of inhibition by comparing the fluorescence in the test wells to control wells.

  • Determine IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Activity Assay (Cyclooxygenase Inhibition)

The anti-inflammatory potential of chromone derivatives can be assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid to prostaglandins (B1171923).[2] While the specific protocol was not detailed in the provided search results, this typically involves measuring the production of prostaglandins in the presence and absence of the test compounds.

Visualizing Pathways and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes, aiding in the understanding of the mechanism of action and experimental design.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation start 2-Hydroxyacetophenones vilsmeier Vilsmeier-Haack Formylation start->vilsmeier aldehyde Chromone-3-carbaldehydes vilsmeier->aldehyde pinnick Pinnick Oxidation aldehyde->pinnick acid Chromone-3-carboxylic Acids pinnick->acid amide Chromone-3-carboxamides acid->amide screening In Vitro Assay (e.g., ATX Inhibition) acid->screening amide->screening data Quantitative Data (IC50 values) screening->data sar SAR Analysis data->sar

Caption: Synthetic and evaluation workflow for this compound analogs.

signaling_pathway cluster_atx Autotaxin Signaling Pathway lpc LPC (Lysophosphatidylcholine) atx ATX (Autotaxin) lpc->atx lpa LPA (Lysophosphatidic Acid) atx->lpa receptor LPA Receptors (LPAR1-6) lpa->receptor effects Downstream Effects: - Cell Proliferation - Survival - Migration receptor->effects inhibitor Chromone Analog (Inhibitor) inhibitor->atx

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Chromone-3-Carboxylic Acid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the characterization of Chromone-3-carboxylic acid. It is designed to assist researchers and drug development professionals in selecting the most appropriate techniques and in understanding the principles of cross-validation to ensure data integrity and reliability.

Introduction to Cross-Validation

In analytical chemistry, cross-validation is the process of comparing the results from two or more different analytical methods to determine whether they provide comparable data.[1][2] This is crucial in drug development and quality control to ensure that the chosen analytical methods are robust, reliable, and fit for their intended purpose. When a new analytical method is developed, it is often cross-validated against an existing, validated method to demonstrate its suitability.[3]

The primary goal of cross-validation is to ensure the interchangeability of analytical methods, which is particularly important when transferring methods between laboratories or when using different techniques to measure the same analyte.[1][2]

Analytical Methods for this compound Characterization

Several analytical techniques are employed for the characterization of this compound.[4][5] This guide will focus on the most common methods: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound. It is particularly useful for purity assessment and the determination of related substances. Reverse-phase HPLC methods are commonly used for the analysis of chromone (B188151) derivatives.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for the quantitative analysis of this compound in solution. The chromone ring system exhibits strong UV absorbance, making this technique suitable for concentration determination. The absorption maxima for carboxylic acids are typically in the range of 200-215 nm, corresponding to an n→π∗ transition.[7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential tool for the identification and structural elucidation of this compound. It provides information about the functional groups present in the molecule. The carboxylic acid group has characteristic stretching vibrations for the O-H (broad band at 2500-3300 cm⁻¹), C=O (1710-1760 cm⁻¹), and C-O (1210-1320 cm⁻¹) bonds.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. When coupled with a separation technique like HPLC (LC-MS), it can provide both qualitative and quantitative information with high specificity.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of the analytical methods discussed. The values are indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLCUV-Vis SpectroscopyFT-IR SpectroscopyMass Spectrometry (LC-MS)
Linearity (R²) > 0.99> 0.99Not typically used for quantification> 0.99
Accuracy (%) 98 - 10298 - 102Not applicable95 - 105
Precision (%RSD) < 2< 2Not applicable< 5
Limit of Detection (LOD) ng/mLµg/mLNot applicablepg/mL - ng/mL
Limit of Quantification (LOQ) ng/mLµg/mLNot applicablepg/mL - ng/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are typical experimental protocols for each method.

HPLC Method Protocol

A reverse-phase HPLC method can be employed for the analysis of this compound.[6]

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a specified wavelength (determined by UV-Vis scan)

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

UV-Vis Spectroscopy Protocol
  • Solvent: A suitable solvent in which this compound is soluble and stable (e.g., methanol, ethanol).

  • Wavelength Scan: Perform a scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Measure the absorbance of the sample solution and determine the concentration using the calibration curve.

FT-IR Spectroscopy Protocol
  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound. The presence of a broad O-H stretch around 3000 cm⁻¹, a sharp C=O stretch around 1700-1750 cm⁻¹, and C-O stretches are indicative of the carboxylic acid and chromone moieties.[4][11]

Mass Spectrometry (LC-MS) Protocol
  • Ionization Source: Electrospray Ionization (ESI) is commonly used for this type of compound.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Mode: Both positive and negative ion modes can be evaluated to determine the optimal conditions for detecting the molecular ion ([M+H]⁺ or [M-H]⁻).

  • LC Conditions: As described in the HPLC protocol.

Visualizing Workflows and Relationships

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

A Define Acceptance Criteria B Select Reference Method A->B C Select New Method A->C D Prepare Standard and QC Samples B->D C->D E Analyze Samples by Reference Method D->E F Analyze Samples by New Method D->F G Compare Results E->G F->G H Statistical Analysis (e.g., t-test, F-test) G->H I Methods are Correlated? H->I J New Method is Validated I->J Yes K Investigate Discrepancies I->K No K->C

Caption: Workflow for the cross-validation of analytical methods.

Interrelationship of Analytical Methods

This diagram shows the logical relationship and the primary application of each analytical technique in the characterization of this compound.

cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis FTIR FT-IR Spectroscopy HPLC HPLC FTIR->HPLC Confirms Identity MS Mass Spectrometry LC_MS LC-MS MS->LC_MS Coupled Technique HPLC->LC_MS Coupled Technique UV_Vis UV-Vis Spectroscopy Chromone This compound Chromone->FTIR Structural Elucidation Chromone->MS Molecular Weight Determination Chromone->HPLC Purity & Quantification Chromone->UV_Vis Concentration Measurement Chromone->LC_MS Specific Quantification

Caption: Relationship between analytical methods for characterization.

References

A Comparative Guide to the Biological Evaluation of Novel Chromone-3-Carboxamides Against Pathogenic Microbes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogenic microbes presents a formidable challenge to global health. In the quest for novel antimicrobial agents, chromone (B188151) scaffolds have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative analysis of the biological evaluation of novel chromone-3-carboxamides and related derivatives against pathogenic bacteria and fungi, with a focus on experimental data, detailed methodologies, and visual representations of key processes.

Antimicrobial Performance: A Data-Driven Comparison

The antimicrobial efficacy of novel chromone derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. The following tables summarize the in vitro antimicrobial activities of various chromone-3-carboxamides and structurally related compounds against a panel of pathogenic microbes.

Table 1: Antifungal Activity of Chromone-3-Carbonitrile Derivatives against Candida Species
CompoundC. albicans (MIC, µg/mL)C. glabrata (MIC, µg/mL)C. parapsilosis (MIC, µg/mL)C. auris (MIC, µg/mL)
6-bromochromone-3-carbonitrile51010>50
Chromone-3-carbonitrile102020>50
6-isopropylchromone-3-carbonitrile205050>50
6-methylchromone-3-carbonitrile102020>50
Fluconazole (Standard)0.5812

Data synthesized from studies on the antifungal activity of chromone derivatives, which indicate that four chromone-3-carbonitriles exhibit good antifungal activity with MICs ranging from 5 to 50 µg/mL against several Candida species.[1][2]

Table 2: Antibacterial Activity of Selected Chromone Derivatives
CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
[Cr(phen)₃]³⁺ complex10.25
[Cr(phen)₂(dppz)]³⁺ complex0.50.125
Ciprofloxacin (Standard)0.50.25
6-bromo-3-formylchromone-20
6-chloro-3-formylchromone-20
3-formyl-6-isopropylchromone-50

Data from studies on chromium(III) complexes and formylchromone (B10848765) derivatives.[3][4][5] It is important to note that while the formylchromones are structurally related to chromone-3-carboxamides, they are not direct analogues.

Experimental Protocols: A Closer Look at the Methodology

The following sections detail the standardized experimental procedures employed in the biological evaluation of these novel compounds.

Synthesis of Chromone-3-Carboxamides

The synthesis of chromone-3-carboxamides typically follows a multi-step process, as outlined below.[6][7][8]

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Acid Chloride Formation cluster_3 Step 4: Amidation 2-Hydroxyacetophenone 2-Hydroxyacetophenone Chromone-3-carbaldehyde Chromone-3-carbaldehyde 2-Hydroxyacetophenone->Chromone-3-carbaldehyde DMF, POCl₃ Chromone-3-carboxylic acid This compound Chromone-3-carbaldehyde->this compound Jones' reagent or NaClO₂ Chromone-3-carbonyl chloride Chromone-3-carbonyl chloride This compound->Chromone-3-carbonyl chloride SOCl₂ Chromone-3-carboxamide Chromone-3-carboxamide Chromone-3-carbonyl chloride->Chromone-3-carboxamide Amine, Et₃N

Caption: General synthetic workflow for Chromone-3-carboxamides.

  • Vilsmeier-Haack Formylation: 2-Hydroxyacetophenone is treated with a Vilsmeier reagent (typically a mixture of dimethylformamide and phosphoryl chloride) to yield chromone-3-carbaldehyde.

  • Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as Jones' reagent or sodium chlorite.

  • Acid Chloride Formation: The this compound is converted to the more reactive acid chloride by treatment with thionyl chloride.

  • Amidation: Finally, the acid chloride is reacted with a desired amine in the presence of a base like triethylamine (B128534) to afford the target chromone-3-carboxamide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[9][10][11][12][13]

G Start Start Prepare fungal/bacterial inoculum Prepare fungal/bacterial inoculum Start->Prepare fungal/bacterial inoculum Prepare serial dilutions of test compounds in 96-well plate Prepare serial dilutions of test compounds in 96-well plate Prepare fungal/bacterial inoculum->Prepare serial dilutions of test compounds in 96-well plate Inoculate wells with microbial suspension Inoculate wells with microbial suspension Prepare serial dilutions of test compounds in 96-well plate->Inoculate wells with microbial suspension Incubate plates at optimal temperature and duration Incubate plates at optimal temperature and duration Inoculate wells with microbial suspension->Incubate plates at optimal temperature and duration Visually or spectrophotometrically assess microbial growth Visually or spectrophotometrically assess microbial growth Incubate plates at optimal temperature and duration->Visually or spectrophotometrically assess microbial growth Determine MIC (Lowest concentration with no visible growth) Determine MIC (Lowest concentration with no visible growth) Visually or spectrophotometrically assess microbial growth->Determine MIC (Lowest concentration with no visible growth) End End Determine MIC (Lowest concentration with no visible growth)->End

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action: Insights into Antifungal Activity

Recent studies have begun to elucidate the mechanisms by which chromone derivatives exert their antimicrobial effects. In Candida albicans, 6-bromochromone-3-carbonitrile has been shown to downregulate the expression of genes involved in hyphal formation and biofilm development, which are critical virulence factors.[1][2]

G Chromone-3-carbonitrile Chromone-3-carbonitrile TEC1_gene TEC1 gene Chromone-3-carbonitrile->TEC1_gene Downregulates UME6_gene UME6 gene Chromone-3-carbonitrile->UME6_gene Downregulates Hyphal_Formation Hyphal Formation TEC1_gene->Hyphal_Formation UME6_gene->Hyphal_Formation Biofilm_Development Biofilm Development Hyphal_Formation->Biofilm_Development Virulence Reduced Virulence Biofilm_Development->Virulence

Caption: Proposed mechanism of action of a chromone-3-carbonitrile against C. albicans.

The downregulation of key transcriptional regulators TEC1 and UME6 by chromone-3-carbonitrile derivatives leads to the inhibition of hyphal morphogenesis, a crucial step in the formation of biofilms and the overall virulence of C. albicans. This suggests that these compounds may act by interfering with key signaling pathways that control fungal development and pathogenicity.

Conclusion

Novel chromone-3-carboxamides and their structural analogues represent a promising class of antimicrobial agents. The data presented in this guide highlight their potential, particularly against pathogenic fungi. The detailed experimental protocols provide a foundation for researchers to conduct further evaluations and structure-activity relationship studies. The elucidation of their mechanism of action opens new avenues for the rational design of more potent and specific antimicrobial drugs. Further research is warranted to explore the full therapeutic potential of this versatile chemical scaffold in combating infectious diseases.

References

"head-to-head comparison of different synthetic routes to Chromone-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Chromone-3-carboxylic acid is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. Researchers in drug development and organic synthesis are often faced with the choice of multiple synthetic pathways to this important molecule. This guide provides a head-to-head comparison of three prominent synthetic routes, offering a clear overview of their methodologies, performance, and associated advantages and disadvantages, supported by experimental data.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route to this compound depends on several factors, including desired yield, scalability, availability of starting materials, and tolerance to various functional groups. Below is a summary of the key quantitative data for three distinct and commonly employed methods.

ParameterRoute 1: Vilsmeier-Haack & Pinnick OxidationRoute 2: Hydrolysis of Chromone-3-carbonitrileRoute 3: Jones Oxidation of 3-Formylchromone
Starting Material 2-Hydroxyacetophenone (B1195853)2-Hydroxyacetophenone3-Formylchromone
Key Intermediates 3-FormylchromoneChromone-3-carbonitrile-
Overall Yield 24-58% (over two steps)[1]Up to 73% (over two steps)[1][2]10-39%[2]
Reaction Time ~24 hours~7 hoursVariable, typically several hours
Reaction Temperature 0°C to Room Temperature0°C to 130°C15-20°C[2]
Key Reagents POCl₃, DMF, NaClO₂, NH₂SO₃HPOCl₃, DMF, NH₂OH·HCl, H₂SO₄CrO₃, H₂SO₄, Acetone
Advantages Good yields, mild oxidation conditions.[1][3]Potentially high yields in the hydrolysis step.One-step conversion from 3-formylchromone.
Disadvantages Two-step process from 2-hydroxyacetophenone.Use of corrosive concentrated acid at high temperature.[2]Low yields, use of carcinogenic Cr(VI) reagents.[2][4]

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route 1: Vilsmeier-Haack Formylation and Pinnick Oxidation

This two-step process begins with the formylation of 2-hydroxyacetophenone to yield 3-formylchromone, which is then oxidized.

Step 1: Synthesis of 3-Formylchromone (Vilsmeier-Haack Reaction) [1]

  • To a stirred solution of the corresponding 2-hydroxyacetophenone (1 equivalent) in dimethylformamide (DMF), phosphorus oxychloride (POCl₃, ~3.5 equivalents) is added dropwise at 0°C.

  • The reaction mixture is then stirred at room temperature for approximately 12 hours.

  • The mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to afford the 3-formylchromone. Yields for this step typically range from 46-94%.[1]

Step 2: Synthesis of this compound (Pinnick Oxidation) [1]

  • The 3-formylchromone (1 equivalent) is dissolved in a mixture of dichloromethane (B109758) (DCM) and water.

  • Sodium chlorite (B76162) (NaClO₂, ~1.5 equivalents) and sulfamic acid (NH₂SO₃H, ~1.5 equivalents) are added to the solution at 0°C.

  • The reaction mixture is stirred at room temperature for approximately 12 hours.

  • The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid is recrystallized to give the final product. Yields for this oxidation step are reported to be in the range of 53-61%.[1]

Route 2: Synthesis via Hydrolysis of Chromone-3-carbonitrile

This route involves the formation of a nitrile intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Step 1: Synthesis of Chromone-3-carbonitrile [1]

  • 2-Hydroxyacetophenone (1 equivalent) is dissolved in DMF and cooled to 0°C.

  • Phosphorus oxychloride (POCl₃, ~3.5 equivalents) is added gradually, and the mixture is stirred at room temperature for 4 hours.

  • A solution of hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in water is then added, and the mixture is stirred for an additional 2 hours.

  • The reaction mixture is poured into ice water, and the resulting solid is filtered, washed, and recrystallized to yield chromone-3-carbonitrile. A yield of 78% has been reported for this step.[1]

Step 2: Hydrolysis of Chromone-3-carbonitrile [2]

  • The chromone-3-carbonitrile is heated in 55% sulfuric acid at 130°C for 1 hour.

  • After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed, and dried. Yields for this hydrolysis can be as high as 93%.[2]

Route 3: Jones Oxidation of 3-Formylchromone

This method provides a direct, one-step conversion of 3-formylchromone to the desired carboxylic acid.

Synthesis of this compound [2]

  • The 3-formylchromone (1 equivalent) is dissolved in acetone.

  • Jones reagent (a solution of chromium trioxide and sulfuric acid in water) is added dropwise to the stirred solution at 15-20°C.

  • The addition is continued until the orange color of the reagent persists.

  • The excess oxidant is quenched with isopropyl alcohol.

  • The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified. The yields for this method are generally low, reported to be in the range of 10-39%.[2]

Visualized Workflows

The following diagrams illustrate the logical flow of the compared synthetic routes.

Synthetic Routes to this compound A 2-Hydroxyacetophenone B 3-Formylchromone A->B Vilsmeier-Haack (POCl3, DMF) C Chromone-3-carbonitrile A->C POCl3, DMF, NH2OH·HCl D This compound B->D Pinnick Oxidation (NaClO2, NH2SO3H) Yield: 53-61% B->D Jones Oxidation (CrO3, H2SO4) Yield: 10-39% C->D Hydrolysis (55% H2SO4) Yield: up to 93%

Caption: Comparative workflow of the three main synthetic routes.

General Reaction Scheme cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 R1_start 2-Hydroxy- acetophenone R1_int 3-Formyl- chromone R1_start->R1_int Vilsmeier-Haack R1_end Chromone-3- carboxylic acid R1_int->R1_end Pinnick Oxidation R2_start 2-Hydroxy- acetophenone R2_int Chromone-3- carbonitrile R2_start->R2_int R2_end Chromone-3- carboxylic acid R2_int->R2_end Hydrolysis R3_start 3-Formyl- chromone R3_end Chromone-3- carboxylic acid R3_start->R3_end Jones Oxidation

Caption: Individual steps for each synthetic pathway.

References

A Comparative Guide to the Docking of Chromone-3-Carboxylic Acid Derivatives with Key Enzymatic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies performed on Chromone-3-carboxylic acid derivatives, evaluating their potential as inhibitors for a range of therapeutically relevant enzymes. By summarizing key quantitative data and detailing the experimental protocols, this document aims to facilitate further research and drug discovery efforts in this promising area of medicinal chemistry.

Performance Comparison of Chromone (B188151) Derivatives

The following tables summarize the binding affinities and inhibitory concentrations of various this compound and related derivatives against several key enzyme targets. These results highlight the potential of the chromone scaffold in designing potent and selective enzyme inhibitors.

DerivativeTarget EnzymeDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
6-isopropyl-3-formyl chromoneInsulin Degrading Enzyme (IDE)-8.5Dapagliflozin-7.9
4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative (S06)Bcr-Abl-10.10 (AutoDock 4)ATP-
4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative (S06)Bcr-Abl-8.5 (AutoDock Vina)ATP-

Table 1: Comparative Docking Scores of Chromone Derivatives. This table presents the binding affinities of specific chromone derivatives against their target enzymes, compared to reference compounds where available.[1][2]

DerivativeTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
This compoundMonoamine Oxidase B (MAO-B)0.048--
Chromone-3-carboxamide derivative (Compound 9)Monoamine Oxidase B (MAO-B)Nanomolar range--
Chromone-3-carboxamide derivative (Compound 12)Monoamine Oxidase B (MAO-B)Nanomolar range--
3-formyl chromone derivative (Compound 6)Acetylcholinesterase (AChE)0.27Tacrine0.19
Chromone hydrazone derivative (Compound 4d)α-glucosidase20.1 ± 0.19Acarbose817.38 ± 6.27
Chromone based thiosemicarbazone derivative (Compound 3k)α-glucosidase6.40 ± 0.15--
Chromone derivative (Compound 6m)α-glucosidase10.9 ± 0.29--

Table 2: Inhibitory Activity of Chromone Derivatives. This table showcases the in vitro inhibitory potency of various chromone derivatives against their respective enzyme targets.[3][4][5][6][7]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the presented data. Below are detailed summaries of the typical experimental protocols used.

Molecular Docking Protocol for Chromone Derivatives with Bcr-Abl Oncogene[2]
  • Software: AutoDock 4 and AutoDock Vina.

  • Protein Preparation: The three-dimensional crystal structure of the Bcr-Abl protein was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, polar hydrogen atoms were added, and Kollman charges were assigned.

  • Ligand Preparation: The 3D structures of the chromone derivatives were generated and optimized using appropriate software. Gasteiger charges were computed, and nonpolar hydrogen atoms were merged.

  • Docking Algorithm: A Lamarckian genetic algorithm was employed for the conformational search of the ligands.

  • Grid Box Definition: The grid box was centered on the active site of the Bcr-Abl protein.

  • Analysis: The binding energies of the different poses were calculated, and the pose with the lowest binding energy was selected as the most probable binding conformation. Molecular dynamics simulations were also performed to investigate the stability of the ligand-protein complex.

General Molecular Docking Protocol for Enzyme Inhibition Studies[1][8]
  • Software: A variety of molecular docking programs are available, including AutoDock, AutoDock Vina, GOLD, Glide, and FlexX.[8]

  • Protein and Ligand Preparation: Similar to the protocol described above, this involves obtaining the 3D structure of the target enzyme, preparing it by removing water and adding hydrogens, and optimizing the 3D structure of the chromone derivatives.

  • Sampling Algorithm: The choice of algorithm depends on the software used and can include shape matching, systematic search, or stochastic algorithms.[8]

  • Scoring Function: The scoring function evaluates and ranks the generated poses to predict binding affinity.

  • Validation: The accuracy of the docking protocol is often validated by redocking a co-crystallized ligand into the active site of the enzyme and ensuring the root mean square deviation (RMSD) between the docked pose and the experimental binding mode is less than 2 Å.[8]

Visualizing Molecular Interactions and Pathways

To better understand the context of these docking studies, the following diagrams illustrate a typical experimental workflow for molecular docking and a relevant biological pathway.

experimental_workflow cluster_preparation Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Obtain Protein Structure (e.g., from PDB) Protein_Prep Prepare Protein Structure (Remove water, add hydrogens) PDB->Protein_Prep Ligand_Prep Prepare Ligand Structures (Chromone Derivatives) Docking Perform Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Box Define Grid Box (around active site) Protein_Prep->Grid_Box Grid_Box->Docking Scoring Analyze Docking Scores and Binding Poses Docking->Scoring MD_Sim Molecular Dynamics Simulation (optional, for stability) Scoring->MD_Sim Lead_ID Identify Lead Compounds Scoring->Lead_ID

Figure 1: A generalized workflow for in silico molecular docking studies.

alpha_glucosidase_inhibition cluster_carbohydrate_digestion Carbohydrate Digestion in Small Intestine cluster_inhibition Mechanism of Inhibition cluster_outcome Therapeutic Outcome Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (Enzyme on brush border) Carbohydrates->Alpha_Glucosidase substrate Glucose Glucose Alpha_Glucosidase->Glucose catalyzes conversion to Reduced_Absorption Reduced Glucose Absorption Alpha_Glucosidase->Reduced_Absorption inhibition leads to Chromone_Derivative Chromone-3-Carboxylic Acid Derivative Chromone_Derivative->Alpha_Glucosidase inhibits Blood_Glucose Lowered Postprandial Blood Glucose Reduced_Absorption->Blood_Glucose

Figure 2: Signaling pathway illustrating the role of α-glucosidase and its inhibition.

References

Safety Operating Guide

Proper Disposal of Chromone-3-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of Chromone-3-carboxylic acid, a common laboratory chemical.

Immediate Safety and Handling Precautions

This compound is classified as a skin and eye irritant.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is essential to mitigate risks during handling and disposal.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved N95 respirator.

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1][2] Always adhere to local and national regulations regarding chemical waste.

  • Waste Collection:

    • Collect waste this compound in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Storage:

    • Store the waste container in a designated, well-ventilated chemical waste storage area.

    • Keep the container tightly closed.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.

    • Provide the EHS office with a complete and accurate description of the waste.

  • Contaminated Materials:

    • Any materials, such as paper towels or PPE, that come into direct contact with this compound should be considered contaminated.

    • Dispose of contaminated materials in the same manner as the chemical itself, in a sealed and labeled container.[1]

Accidental Spill and Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Evacuate and Ventilate:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated to avoid the inhalation of dust.[2]

  • Contain the Spill:

    • Wearing appropriate PPE, carefully sweep up the spilled solid material.[2]

    • Avoid generating dust during cleanup.[1]

  • Collect and Dispose:

    • Place the swept-up material into a suitable, labeled container for disposal.

    • Clean the spill area with a damp cloth or paper towel to remove any remaining residue.

    • Dispose of all cleanup materials as chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Disposal of this compound start Start: Have this compound for disposal is_spill Is it a spill? start->is_spill spill_procedure Follow Accidental Spill and Release Measures is_spill->spill_procedure Yes collect_waste Collect in a labeled, sealed container is_spill->collect_waste No (Routine Waste) spill_procedure->collect_waste store_waste Store in a designated chemical waste area collect_waste->store_waste contact_ehs Contact Environmental Health and Safety (EHS) for pickup store_waste->contact_ehs end_disposal Waste transferred to a licensed disposal facility contact_ehs->end_disposal

Caption: Logical workflow for the disposal of this compound.

Quantitative Data Summary

No specific quantitative data for disposal, such as concentration limits for aqueous solutions or specific pH adjustments, are provided in the available safety data sheets. The consistent recommendation is for the disposal of the solid chemical and any contaminated materials through a licensed waste disposal service.

ParameterGuideline
Physical State for DisposalSolid
Recommended MethodEntrust to a licensed waste disposal company.[1][2]
Environmental HazardsNot classified as hazardous to the environment.[2]
Special PrecautionsAvoid dust formation during handling and collection.[1][4][5][6]

References

Personal protective equipment for handling Chromone-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Chromone-3-carboxylic Acid

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.

Hazard Identification and Safety Data

This compound is a chemical that requires careful handling due to its potential hazards. It is classified as causing skin and serious eye irritation, and it may also cause respiratory irritation.[1][2][3]

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)[1][2]GHS07 (Exclamation Mark)Warning [1][2]H315: Causes skin irritation.[1][2]
Serious Eye Irritation (Category 2)[1][2]GHS07 (Exclamation Mark)Warning [1][2]H319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationGHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[2][3]

Operational and Disposal Plans

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.

  • Hand Protection : Wear protective gloves.[1][2] It is important to inspect gloves before use and remove them carefully to avoid skin contamination.[2][4]

  • Eye and Face Protection : Use chemical safety goggles that meet European standard EN 166 or equivalent.[2] A face shield may also be necessary for additional protection.[1]

  • Skin and Body Protection : Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[2][5]

  • Respiratory Protection : Under normal laboratory use with adequate ventilation, respiratory protection may not be required.[2] However, if dust is generated or ventilation is poor, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[6]

Safe Handling Procedures

Adherence to these procedural steps is critical for safe handling.

  • Engineering Controls : Work in a well-ventilated area.[2] Use a local exhaust ventilation system to control the dispersion of dust.[1] Ensure that eyewash stations and safety showers are located close to the workstation.[6][7]

  • Pre-Handling Check : Before starting, ensure all required PPE is available and in good condition. Read the Safety Data Sheet (SDS) for this compound.

  • Handling the Chemical :

    • Avoid breathing dust, fumes, or vapors.[2]

    • Prevent contact with skin, eyes, and clothing.[1]

    • Weigh and handle the solid chemical in a way that minimizes dust generation.

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

    • Do not eat, drink, or smoke in the laboratory.[5]

    • Clean the work area and any equipment used.

First Aid Procedures

In case of accidental exposure, follow these immediate first aid measures.

  • If on Skin : Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, seek medical advice.[1]

  • If in Eyes : Rinse cautiously with water for several minutes.[2] If wearing contact lenses, remove them if it is easy to do so and continue rinsing for at least 15 minutes.[2] If eye irritation persists, get medical attention.[1][2]

  • If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[1][2] If you feel unwell, call a poison center or doctor.[2]

  • If Swallowed : Rinse the mouth with water.[2] Do not induce vomiting. Seek medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, clearly labeled, and closed container.

  • Storage of Waste : Store the waste container in a designated, well-ventilated area, away from incompatible materials.

  • Disposal Method : Dispose of the contents and the container in accordance with all local, regional, and national regulations.[1][2] This should be done through an approved and licensed waste disposal company.[1][2] Do not allow the product to enter drains.[1]

Workflow for Safe Handling of this compound

prep Preparation ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep->ppe handling Handling this compound (in ventilated hood, avoid dust) ppe->handling post_handling Post-Handling Procedures handling->post_handling decontaminate Decontaminate Work Area and Equipment post_handling->decontaminate waste Segregate and Label Waste post_handling->waste remove_ppe Remove PPE Correctly decontaminate->remove_ppe dispose Dispose of Waste via Licensed Contractor waste->dispose dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End of Process wash->end

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chromone-3-carboxylic acid
Reactant of Route 2
Chromone-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.